Product packaging for 2-Bromoacetamide(Cat. No.:CAS No. 683-57-8)

2-Bromoacetamide

Numéro de catalogue: B1266107
Numéro CAS: 683-57-8
Poids moléculaire: 137.96 g/mol
Clé InChI: JUIKUQOUMZUFQT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Bromoacetamide is a useful research compound. Its molecular formula is C2H4BrNO and its molecular weight is 137.96 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.16 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 77371. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H4BrNO B1266107 2-Bromoacetamide CAS No. 683-57-8

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-bromoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4BrNO/c3-1-2(4)5/h1H2,(H2,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUIKUQOUMZUFQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3058456
Record name Bromoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3058456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

683-57-8
Record name Bromoacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=683-57-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromoacetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000683578
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Bromoacetamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77371
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bromoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3058456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BROMOACETAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3G598E5OYA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromoacetamide: Chemical Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-bromoacetamide, a versatile reagent with significant applications in organic synthesis and chemical biology. It details the compound's chemical and physical properties, structure, reactivity, and key experimental protocols, serving as a critical resource for professionals in research and drug development.

Chemical Identity and Structure

This compound, also known as α-bromoacetamide, is a halogenated amide compound. Its structure consists of an acetamide backbone with a bromine atom substituted at the alpha-carbon position. This bromine atom is a good leaving group, making the adjacent carbon highly electrophilic and rendering the molecule a potent alkylating agent.

The fundamental structural and identifying information for this compound is summarized below.

IdentifierValue
IUPAC Name This compound[1][2][3]
Synonyms Bromoacetamide, Acetamide, 2-bromo-[1][2]
CAS Number 683-57-8[1][4][5][6]
Molecular Formula C₂H₄BrNO[1][3][7][8]
Molecular Weight 137.96 g/mol [5][6][7]
SMILES NC(=O)CBr[5][6]
InChI InChI=1S/C2H4BrNO/c3-1-2(4)5/h1H2,(H2,4,5)[1][2][5][6][8]
InChIKey JUIKUQOUMZUFQT-UHFFFAOYSA-N[1][2][5][6][8]

The crystal structure of this compound has been determined to be a monoclinic space group (P2₁/c).[9] The molecules are nearly planar and form a ladder-type network through N—H⋯O hydrogen bonds.[9]

Physicochemical and Spectroscopic Properties

This compound is a white to faintly beige crystalline solid at room temperature.[4][10][11] Its key physical and spectroscopic properties are crucial for its handling, characterization, and application in experimental settings.

Table of Physical Properties:

PropertyValue
Appearance White to light yellow or faintly beige crystalline solid[4][10][11]
Melting Point 87-91 °C[4][5][6][7][10]
Purity Typically >98%[4]
Stability Unstable to light and heat due to the presence of active bromine[11]

Table of Spectroscopic Data:

Spectrum TypeData Details
¹H NMR (500 MHz, DMSO-d₆, 298 K), δ: 3.81 (s, 2H, CH₂), 7.29 (br, 1H, NH), 7.66 (br, 1H, NH) ppm[9]
¹³C NMR (125 MHz, DMSO-d₆, 298 K), δ: 29.63 (CH₂), 167.92 (C=O) ppm[9]
Mass Spec (ESI) m/z calculated for C₂H₄BrNONa: 159.94 [M + Na]⁺, found 159.94[9]
Mass Spec (GC-MS) Top m/z peaks at 44, 30, and 42[2]
IR Spectrum Data available from NIST/EPA Gas-Phase Infrared Database and other sources[1][2]

Chemical Reactivity and Applications

The reactivity of this compound is dominated by the electrophilic nature of the α-carbon, making it a valuable reagent for nucleophilic substitution reactions.[12] This property is harnessed in both organic synthesis and biochemical studies.

Key Applications:

  • Organic Synthesis Intermediate: It serves as a precursor for synthesizing a wide range of acetyl amide derivatives.[11][12] For example, it reacts with nucleophiles like phenols to form aryloxyacetamides or can be used in photocatalytic methods to create complex heterocyclic structures like γ-lactams.[12]

  • Enzyme Inhibition and Mechanistic Studies: In chemical biology, this compound is widely used as an alkylating agent to covalently modify nucleophilic amino acid residues, primarily cysteine and histidine, within proteins.[12] This irreversible modification is a powerful tool for:

    • Probing Active Sites: By inactivating an enzyme, it helps to identify critical residues involved in catalysis.[12]

    • Elucidating Mechanisms: It has been used to study enzymes such as alcohol dehydrogenase and arylamine N-acetyltransferase 2 (NAT2).[11][12] In one study, mass spectrometry confirmed that this compound inactivates NAT2 by specifically alkylating the active site residue Cysteine-68.[12]

G reagent reagent enzyme enzyme intermediate intermediate product product effect effect BA This compound (Alkylating Agent) Covalent_Complex Enzyme-Inhibitor Covalent Adduct BA->Covalent_Complex Nucleophilic attack by Cys-SH on electrophilic α-carbon Enzyme_Active Active Enzyme (with Cysteine-SH in active site) Enzyme_Active->Covalent_Complex Covalent bond formation (Alkylation) Enzyme_Inactive Inactive Enzyme Covalent_Complex->Enzyme_Inactive Irreversible Modification Loss Loss of Biological Function Enzyme_Inactive->Loss

Caption: Mechanism of irreversible enzyme inhibition by this compound.

Experimental Protocols

Detailed methodologies are essential for the safe and effective use of this compound. The following protocols provide guidance on its synthesis, purification, and characterization.

A. Synthesis of this compound

This protocol is adapted from methods involving the bromination of acetic acid followed by amination.[13]

  • Objective: To synthesize this compound from bromoacetyl bromide and ammonia.

  • Materials: Bromoacetyl bromide, aqueous ammonia (25-28%), chloroform, anhydrous sodium sulfate, silica gel.

  • Procedure:

    • In a three-necked flask equipped with a dropping funnel and a mechanical stirrer, dissolve the starting material (e.g., bromoacetyl bromide, the product of acetic acid bromination) in chloroform.

    • Cool the reaction vessel to between -20°C and -10°C using an appropriate cooling bath (e.g., acetone/dry ice).

    • Slowly add the aqueous ammonia solution dropwise to the chloroform solution while maintaining the low temperature and stirring vigorously. The reaction is exothermic and careful temperature control is crucial.

    • After the addition is complete, allow the reaction to stir at -10°C for 4-6 hours.

    • Upon completion, allow the mixture to warm to room temperature. Wash the reaction mixture with a dilute base solution (e.g., 0.1 N NaOH) to remove any unreacted acidic species, followed by water.

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

    • Filter the solution and remove the solvent (chloroform) under reduced pressure using a rotary evaporator.

    • The resulting crude this compound can be purified by silica gel column chromatography.

G start start process process product product reagent reagent A Acetic Acid B Bromination A->B C Bromoacetyl Bromide (Intermediate) B->C D Ammoniation C->D E Crude this compound D->E F Purification (Recrystallization / Chromatography) E->F G Pure this compound F->G R1 Br₂, Pyridine R1->B R2 Aqueous Ammonia (NH₃) R2->D

Caption: General workflow for the synthesis of this compound.

B. Purification by Recrystallization

  • Objective: To purify crude this compound.

  • Materials: Crude this compound, petroleum ether (boiling range 40-60 °C).

  • Procedure:

    • Dissolve the crude this compound in a minimal amount of hot petroleum ether.

    • Once fully dissolved, allow the solution to cool slowly to room temperature.

    • As the solution cools, pure crystals of this compound will form.

    • For maximum yield, place the flask in an ice bath for 30 minutes to complete the crystallization process.

    • Collect the crystals by vacuum filtration, washing them with a small amount of cold petroleum ether.

    • Dry the crystals in a desiccator or a vacuum oven at low heat to remove residual solvent. The melting point of the purified crystals should be sharp, around 91 °C.[9][13]

C. Characterization by NMR Spectroscopy

  • Objective: To confirm the structure and purity of the synthesized this compound.

  • Materials: Purified this compound, DMSO-d₆, NMR tube.

  • Procedure:

    • Prepare a sample by dissolving approximately 5-10 mg of the purified compound in ~0.6 mL of DMSO-d₆ in a standard 5 mm NMR tube.

    • Acquire ¹H and ¹³C NMR spectra using a suitable NMR spectrometer (e.g., 500 MHz).

    • Process the spectra and compare the chemical shifts (δ) with known literature values to confirm the identity of the compound.[9]

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

  • Toxicity: It is toxic if swallowed and moderately toxic by skin contact.[10][14][15]

  • Corrosivity: It causes severe skin burns and eye damage.[4][5][14][15]

  • Handling:

    • Work in a well-ventilated area or a chemical fume hood.[14]

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[4][14][15]

    • Avoid breathing dust. Use a respirator if ventilation is inadequate.[4][14]

    • Wash hands thoroughly after handling.[14][15]

  • Storage: Store in a cool, dry place away from light, in a tightly sealed container.[16] It should be stored locked up in an area designated for toxic materials.[4][5][15]

  • First Aid:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek urgent medical attention.[14][15]

    • Skin: Wash off immediately with soap and plenty of water, removing all contaminated clothing. Seek medical attention.[14][15]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[4][15]

    • Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[14][15]

References

2-Bromoacetamide synthesis and purification methods

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis and Purification of 2-Bromoacetamide

For researchers, scientists, and professionals in drug development, this compound is a valuable reagent and building block in organic synthesis. Its reactivity, stemming from the electrophilic α-carbon and the bromine atom's nature as a good leaving group, makes it a versatile precursor for a wide array of acetyl amide derivatives. This guide provides a comprehensive overview of its synthesis and purification methods, complete with experimental protocols and comparative data.

Synthesis of this compound

The synthesis of this compound can be achieved through several established routes, primarily involving amidation reactions. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations.

Key Synthesis Routes

The most common methods for synthesizing this compound include:

  • Ammonolysis of Ethyl Bromoacetate : This is a widely used laboratory method where ethyl bromoacetate is treated with ammonia to yield this compound.[][2][3]

  • Reaction of Bromoacetyl Halides with Ammonia : The reaction between an α-haloacetyl halide, such as bromoacetyl bromide, and an amine is a classical and direct method for synthesizing N-substituted bromoacetamides.[][4] A base is typically added to neutralize the hydrogen bromide byproduct.[4]

  • Multi-step Synthesis from Acetic Acid or Acetyl Chloride : An alternative route involves a sequence of reactions starting with acetic acid or acetyl chloride, which undergoes bromination, followed by esterification or chlorination, and finally an amination reaction.[5]

Comparison of Synthesis Methods
Method Starting Materials Reagents Reaction Conditions Yield Reference
Ammonolysis of Ethyl BromoacetateEthyl bromoacetate, Ammonia-Typically requires heat.-[2]
From Bromoacetyl BromideBromoacetyl bromide, AmmoniaBase (e.g., Potassium carbonate, Triethylamine)Conducted in a solvent like dichloromethane (DCM).-[4]
Multi-step from Acetic AcidAcetic acid, Bromine, Methanol, Thionyl chloride, AmmoniaAcetic anhydride, Pyridine, ChloroformBromination, followed by esterification and then amination at -20°C to -10°C for 4-6 hours.71.3% (overall)[5]
Experimental Protocols for Synthesis

Method 1: Synthesis from Ethyl Bromoacetate (General Ammonolysis)

This protocol is based on the general principle of the reaction between esters and ammonia.[][2]

  • In a suitable reaction vessel, dissolve ethyl bromoacetate in an appropriate solvent.

  • Introduce ammonia (either as a gas or an aqueous/alcoholic solution) into the reaction mixture.

  • The reaction may require heating to proceed at a reasonable rate.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC).

  • Upon completion, the reaction mixture is worked up to isolate the this compound product. This may involve solvent evaporation and subsequent purification.

Method 2: Multi-step Synthesis from Acetic Acid [5]

This method is detailed in a patent and involves three main steps.[5]

  • Step 1: Bromination of Acetic Acid

    • In a 500 ml three-necked flask equipped with a drying tube and an absorption unit, add 80 ml (1.39 mol) of acetic acid, 20 ml of acetic anhydride, and 0.5 ml of pyridine.

    • Heat the mixture to reflux and add 1 ml of bromine.

    • Continue to add a total of 28 ml (approximately 0.58 mol) of bromine dropwise over about 6 hours, waiting for the color to fade between additions.

    • After the addition is complete, continue the reaction for another hour until the bromine color disappears.

    • Remove unreacted acetic acid by distillation under reduced pressure.

  • Step 2: Esterification

    • To the reaction flask, add 24 ml (0.60 mol) of methanol.

    • While stirring at room temperature, add 43 ml (0.60 mol) of thionyl chloride (SOCl₂) dropwise over about 2 hours.

    • After the addition, reflux the mixture for 2 hours until no more white gas evolves.

  • Step 3: Amination

    • Cool the reaction flask containing the product from Step 2 (bromoacetate) in a chloroform solution.

    • Add concentrated aqueous ammonia (25-28%) dropwise while maintaining the temperature between -20°C and -10°C.

    • Continue the reaction at this temperature for 4 to 6 hours.

    • Filter the resulting solid to obtain the this compound product.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_route1 Route 1: Ammonolysis cluster_route2 Route 2: From Acyl Halide cluster_route3 Route 3: Multi-step from Acetic Acid ethyl_bromoacetate Ethyl Bromoacetate product1 This compound ethyl_bromoacetate->product1 Ammonolysis [2, 3, 10] ammonia1 Ammonia ammonia1->product1 bromoacetyl_bromide Bromoacetyl Bromide product2 This compound bromoacetyl_bromide->product2 Nucleophilic Acyl Substitution [1, 2] ammonia2 Ammonia ammonia2->product2 base Base (e.g., K2CO3) base->product2 acetic_acid Acetic Acid bromination Bromination acetic_acid->bromination [8] bromoacetic_acid Bromoacetic Acid bromination->bromoacetic_acid [8] esterification Esterification bromoacetic_acid->esterification [8] bromoacetate Bromoacetate esterification->bromoacetate [8] amination Amination bromoacetate->amination [8] product3 This compound amination->product3 [8]

Caption: Synthesis routes for this compound.

Purification of this compound

Purification is a critical step to obtain this compound of high purity, which is essential for many applications, especially in pharmaceutical synthesis and crystallographic studies.

Common Purification Methods

The primary methods for purifying crude this compound are:

  • Recrystallization : This is a common and effective method for purifying solid compounds. The choice of solvent is crucial for successful recrystallization.[4]

  • Sublimation : For compounds that can sublime without decomposition, this can be a very effective purification technique.[5]

Comparison of Purification Methods
Method Solvent/Conditions Key Advantages Reference
RecrystallizationPetroleum ether (boiling range 313–333 K)Good for obtaining single crystals for X-ray analysis.[4][6]
Sublimation70-75°C under 0.9-1.0 MPa vacuumCan yield a very pure product, avoids the use of solvents.[5]
Experimental Protocols for Purification

Method 1: Recrystallization from Petroleum Ether [4][6]

  • Dissolve the crude this compound in a minimum amount of hot petroleum ether (boiling range 313–333 K).

  • If there are insoluble impurities, perform a hot filtration to remove them.

  • Allow the hot, saturated solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold petroleum ether to remove any remaining soluble impurities.

  • Dry the crystals, for example, in a desiccator under vacuum.

Method 2: Sublimation [5]

  • Place the crude this compound in a sublimation apparatus.

  • Heat the apparatus to 70-75°C.

  • Apply a vacuum of 0.9-1.0 MPa.

  • The this compound will sublime and deposit as pure crystals on the cold surface of the apparatus.

  • After the sublimation is complete, carefully collect the purified crystals.

Purification Workflow Diagram

Purification_Workflow cluster_recrystallization Recrystallization cluster_sublimation Sublimation crude_product Crude this compound dissolve Dissolve in hot petroleum ether [1, 12] crude_product->dissolve heat_vacuum Heat (70-75°C) under vacuum [8] crude_product->heat_vacuum cool Slow Cooling dissolve->cool filter Filter Crystals cool->filter pure_product Pure this compound filter->pure_product collect Collect Sublimed Crystals heat_vacuum->collect collect->pure_product

Caption: Purification workflow for this compound.

Conclusion

The synthesis and purification of this compound can be accomplished through various reliable methods. The choice between ammonolysis of ethyl bromoacetate, reaction of bromoacetyl bromide, or a multi-step synthesis from acetic acid will depend on laboratory specifics and economic considerations. For purification, both recrystallization and sublimation are effective techniques for achieving high-purity this compound suitable for demanding research and development applications. The detailed protocols and comparative data provided in this guide serve as a valuable resource for chemists in the field.

References

2-Bromoacetamide as a Precision Tool in Alkylation Chemistry: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth exploration of 2-bromoacetamide as a versatile and powerful alkylating agent for researchers, scientists, and drug development professionals. We will delve into the core mechanisms of its action, provide detailed experimental protocols, and present quantitative data to facilitate its effective application in the laboratory.

The Core Mechanism: Targeted Alkylation of Nucleophilic Residues

This compound is a reactive electrophile that readily participates in nucleophilic substitution reactions.[1] Its utility as an alkylating agent stems from the electrophilic character of the α-carbon and the excellent leaving group potential of the bromine atom.[1] This allows for the covalent modification of key nucleophilic amino acid residues within proteins, primarily cysteine and histidine.[2]

The primary mechanism of action is a bimolecular nucleophilic substitution (SN2) reaction. In this process, a nucleophile, such as the thiolate ion of a cysteine residue, attacks the electrophilic α-carbon of this compound. This concerted step involves the formation of a new carbon-sulfur bond and the simultaneous departure of the bromide ion.

The reaction with cysteine is particularly efficient due to the high nucleophilicity of the thiol group, especially in its deprotonated thiolate form.[3] Similarly, the imidazole ring of histidine can act as a nucleophile, leading to the alkylation of one of its nitrogen atoms.[2][4]

Alkylation Mechanism cluster_cysteine Cysteine Alkylation cluster_histidine Histidine Alkylation Cys_Thiolate Protein-S⁻ (Cysteine Thiolate) Transition_State_C [Protein-S---CH₂(Br)---C(O)NH₂]⁻ (SN2 Transition State) Cys_Thiolate->Transition_State_C Nucleophilic Attack Bromoacetamide_C Br-CH₂-C(O)NH₂ (this compound) Bromoacetamide_C->Transition_State_C Alkylated_Cys Protein-S-CH₂-C(O)NH₂ (Carboxyamidomethyl-cysteine) Transition_State_C->Alkylated_Cys Bromide_Ion_C Br⁻ (Bromide Ion) Transition_State_C->Bromide_Ion_C Leaving Group Departure His_Imidazole Protein-Im (Histidine Imidazole) Transition_State_H [Protein-Im⁺---CH₂(Br)---C(O)NH₂] (SN2 Transition State) His_Imidazole->Transition_State_H Nucleophilic Attack Bromoacetamide_H Br-CH₂-C(O)NH₂ (this compound) Bromoacetamide_H->Transition_State_H Alkylated_His Protein-Im⁺-CH₂-C(O)NH₂ (Carboxyamidomethyl-histidine) Transition_State_H->Alkylated_His Bromide_Ion_H Br⁻ (Bromide Ion) Transition_State_H->Bromide_Ion_H Leaving Group Departure

Figure 1: SN2 mechanism of cysteine and histidine alkylation by this compound.

Quantitative Reactivity Profile

The efficiency of alkylation by this compound is dependent on several factors, including the nucleophilicity of the target residue, pH, and temperature. The table below summarizes the relative reactivity of haloacetamides and other alkylating agents towards cysteine, providing a valuable reference for experimental design.

Alkylating AgentTarget ResidueSecond-Order Rate Constant (M⁻¹s⁻¹)Conditions
IodoacetamideCysteine~10pH 7.0
This compound Cysteine Comparable to Iodoacetamide pH 7.0
ChloroacetamideCysteineLower than Iodo/BromoacetamidepH 7.0
N-ethylmaleimideCysteine~10³ - 10⁴pH 7.0

Note: The reactivity of this compound is comparable to that of iodoacetamide, though precise rate constants can vary depending on the specific protein context and reaction conditions. N-ethylmaleimide exhibits significantly faster reaction kinetics with cysteine.

Experimental Protocols

General Protocol for Protein Alkylation for Mass Spectrometry

This protocol outlines a standard workflow for the reduction and alkylation of proteins in solution prior to mass spectrometric analysis.

Proteomics Workflow Start Protein Sample Denaturation Denaturation (e.g., 8 M Urea) Start->Denaturation Reduction Reduction (e.g., 10 mM DTT, 60°C, 30 min) Denaturation->Reduction Alkylation Alkylation with this compound (e.g., 20 mM, RT, 30 min in dark) Reduction->Alkylation Quenching Quenching (e.g., excess DTT) Alkylation->Quenching Digestion Proteolytic Digestion (e.g., Trypsin) Quenching->Digestion Cleanup Peptide Cleanup (e.g., C18 Desalting) Digestion->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS

Figure 2: Standard workflow for protein alkylation in proteomics.

Materials:

  • Protein sample

  • Denaturation buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)

  • Reducing agent: 1 M Dithiothreitol (DTT) stock solution

  • Alkylating agent: 0.5 M this compound stock solution (prepare fresh, protect from light)

  • Quenching solution: 1 M DTT stock solution

  • Protease (e.g., Trypsin)

  • Digestion buffer (e.g., 50 mM Ammonium Bicarbonate)

  • C18 desalting spin columns

Procedure:

  • Denaturation: Dissolve the protein sample in denaturation buffer.

  • Reduction: Add DTT to a final concentration of 10 mM. Incubate at 60°C for 30 minutes.

  • Alkylation: Cool the sample to room temperature. Add this compound to a final concentration of 20 mM. Incubate for 30 minutes at room temperature in the dark.

  • Quenching: Add DTT to a final concentration of 20 mM to quench the excess this compound.

  • Buffer Exchange/Digestion: Dilute the sample with digestion buffer to reduce the urea concentration to < 1 M. Add trypsin and incubate overnight at 37°C.

  • Cleanup: Desalt the peptide mixture using C18 spin columns according to the manufacturer's instructions.

  • LC-MS/MS Analysis: Analyze the purified peptides by liquid chromatography-tandem mass spectrometry.

Inhibition of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) Activity

This compound can be utilized to irreversibly inhibit enzymes with critical cysteine residues in their active sites, such as Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH).[5][6] This protocol provides a method to assess the inhibitory effect of this compound on GAPDH activity.

Materials:

  • Purified GAPDH enzyme

  • GAPDH Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 1 mM EDTA)

  • GAPDH Substrate Solution (containing glyceraldehyde-3-phosphate and NAD⁺)

  • This compound stock solution

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Enzyme Preparation: Prepare a working solution of GAPDH in GAPDH Assay Buffer.

  • Inhibition Reaction: In a 96-well plate, add a fixed amount of GAPDH to wells containing increasing concentrations of this compound (e.g., 0-100 µM). Include a control with no inhibitor. Incubate at room temperature for a defined period (e.g., 30 minutes).

  • Activity Assay: Initiate the enzymatic reaction by adding the GAPDH Substrate Solution to all wells.

  • Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm over time using a microplate reader. The rate of NADH formation is proportional to GAPDH activity.

  • Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Plot the percentage of remaining GAPDH activity against the this compound concentration to determine the IC₅₀ value.

Application in Elucidating Signaling Pathways

The inhibitory action of this compound on key enzymes can be a powerful tool to dissect cellular signaling pathways. For instance, inhibiting GAPDH, a central enzyme in glycolysis, can have profound effects on cellular metabolism and downstream signaling cascades.[5][7]

GAPDH Inhibition Pathway Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis G3P Glyceraldehyde-3-Phosphate (G3P) GAPDH GAPDH G3P->GAPDH Substrate GAPDH->Glycolysis Catalyzes ATP_Production ATP Production GAPDH->ATP_Production Downstream_Signaling Downstream Signaling (e.g., Apoptosis, Transcription) GAPDH->Downstream_Signaling Bromoacetamide This compound Bromoacetamide->GAPDH Inhibits (Alkylation of Cys152) Glycolysis->G3P

Figure 3: Inhibition of GAPDH by this compound disrupts glycolysis and downstream signaling.

By treating cells with this compound and observing the subsequent changes in cellular processes, researchers can infer the role of the targeted enzyme in a specific pathway. For example, inhibition of GAPDH has been shown to impact apoptosis and transcriptional regulation.[5] This approach allows for the functional characterization of enzymes and the identification of potential therapeutic targets.

Disclaimer: This document is intended for research purposes only. This compound is a hazardous substance and should be handled with appropriate safety precautions. Please consult the Safety Data Sheet (SDS) before use.

References

Solubility Profile of 2-Bromoacetamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of the solubility of 2-Bromoacetamide in various solvents, catering to researchers, scientists, and professionals in drug development. The document compiles available quantitative and qualitative solubility data into a structured format for easy comparison. Furthermore, it outlines a standardized experimental protocol for solubility determination, adaptable for specific laboratory requirements. This guide also includes visualizations of the experimental workflow to facilitate a clear understanding of the process.

Introduction

This compound (C₂H₄BrNO), a reactive electrophile, is a valuable building block in organic synthesis and a tool in biochemical studies. Its utility as an alkylating agent for modifying proteins, particularly at cysteine and histidine residues, makes it relevant in drug discovery and proteomics. A thorough understanding of its solubility in different solvent systems is crucial for its effective application in reaction chemistry, formulation development, and purification processes. This guide aims to consolidate the available solubility data and provide a practical framework for its experimental determination.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound in various solvents and solvent systems. It is important to note that for some complex mixtures, the data represents a minimum solubility rather than the saturation point.

Solvent/Solvent SystemTemperature (°C)SolubilityUnitMolar Solubility (M)Citation(s)
WaterNot Specified160g/L~1.16[1]
Dimethyl Sulfoxide (DMSO)Not Specified100mg/mL~0.725[2][3]
10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineNot Specified≥ 2.5mg/mL≥ 0.018[2]
10% DMSO, 90% (20% SBE-β-CD in Saline)Not Specified≥ 2.5mg/mL≥ 0.018[2]
10% DMSO, 90% Corn OilNot Specified≥ 2.5mg/mL≥ 0.018[2]

Qualitative Solubility Information

In addition to the quantitative data, several sources describe the solubility of this compound in qualitative terms. This information is valuable for selecting appropriate solvents for various applications.

  • High Solubility: this compound is reported to be soluble in water and ethanol .

  • Good Solubility (inferred from use as a reaction solvent): Based on its use in chemical synthesis, this compound is considered to have good solubility in polar aprotic solvents such as dimethylformamide (DMF) , dimethyl sulfoxide (DMSO) , and acetone .[4] It is also used in reactions involving dichloromethane (DCM) and acetonitrile , suggesting at least moderate solubility in these solvents.[4]

  • Low Solubility: The use of petroleum ether as a recrystallization solvent indicates low solubility in this non-polar solvent mixture.

Experimental Protocol for Solubility Determination

While specific, detailed experimental protocols for the solubility of this compound were not found in the surveyed literature, a general and widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method. This protocol can be adapted for this compound.

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected solvent (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial or flask. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Equilibration: Place the sealed container in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Phase Separation: After equilibration, allow the suspension to settle. To effectively separate the undissolved solid from the saturated solution, centrifuge the sample at a high speed.

  • Sample Dilution: Carefully withdraw a known volume of the clear supernatant (the saturated solution) and dilute it with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantitative Analysis: Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound.

  • Calculation: Calculate the solubility of this compound in the original solvent by taking into account the dilution factor. The solubility is typically expressed in units of mg/mL, g/L, or mol/L.

Visualizations

The following diagrams illustrate the logical workflow for the experimental determination of solubility and a conceptual representation of factors influencing solubility.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result prep_solution Prepare Supersaturated Solution (Excess this compound in Solvent) agitate Agitate at Constant Temperature (e.g., 24-48 hours) prep_solution->agitate Equilibrate centrifuge Centrifuge to Pellet Undissolved Solid agitate->centrifuge Separate Phases supernatant Collect Supernatant centrifuge->supernatant Isolate Saturated Solution dilute Dilute Sample supernatant->dilute analyze Quantitative Analysis (e.g., HPLC) dilute->analyze calculate Calculate Solubility analyze->calculate Determine Concentration

Caption: Experimental workflow for determining the solubility of this compound.

solubility_factors cluster_solute This compound Properties cluster_solvent Solvent Properties cluster_conditions External Conditions polarity Polarity (Amide and Bromo groups) solubility Solubility polarity->solubility h_bond Hydrogen Bonding Capacity (Donor and Acceptor) h_bond->solubility crystal_lattice Crystal Lattice Energy crystal_lattice->solubility solvent_polarity Polarity solvent_polarity->solubility solvent_h_bond Hydrogen Bonding Capacity solvent_h_bond->solubility temperature Temperature temperature->solubility pressure Pressure pressure->solubility

Caption: Key factors influencing the solubility of this compound.

Conclusion

This technical guide provides a summary of the currently available solubility data for this compound and a general protocol for its experimental determination. The provided data indicates high solubility in polar aprotic solvents like DMSO and significant solubility in water. For precise applications, it is recommended that researchers experimentally determine the solubility in their specific solvent systems and conditions using a standardized method such as the one outlined in this document. The visualizations provided offer a clear workflow for these determinations and a conceptual understanding of the factors at play.

References

The Pivotal Role of 2-Bromoacetamide in Modern Pharmaceutical Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the strategic use of versatile chemical intermediates is paramount to the efficient synthesis of novel therapeutics. Among these, 2-bromoacetamide has emerged as a critical building block and a highly reactive electrophile, enabling the construction of complex molecular architectures and serving as a key component in the design of targeted covalent inhibitors. This technical guide provides an in-depth exploration of the role of this compound in pharmaceutical development, detailing its applications in the synthesis of active pharmaceutical ingredients (APIs), its function as a warhead in covalent inhibitors, and its impact on crucial biological signaling pathways.

Core Applications in Pharmaceutical Synthesis

This compound is a versatile reagent in organic synthesis, primarily utilized as an alkylating agent.[1][2] Its reactivity stems from the electrophilic nature of the carbon atom adjacent to the bromine, which is susceptible to nucleophilic attack by a wide range of functional groups, including amines, thiols, and hydroxyls. This reactivity is harnessed in the synthesis of various nitrogen-containing compounds and heterocyclic structures, which are prevalent in many classes of drugs.[1]

Synthesis of Marketed Anticancer Drugs: Histone Deacetylase (HDAC) Inhibitors

A significant application of this compound and its derivatives is in the synthesis of histone deacetylase (HDAC) inhibitors, a class of targeted anticancer agents. Two notable examples are Belinostat and Panobinostat.

Belinostat (Beleodaq®) is a pan-HDAC inhibitor approved for the treatment of relapsed or refractory peripheral T-cell lymphoma.[3][4] Its synthesis involves the formation of a hydroxamic acid moiety, a key functional group for HDAC inhibition. While various synthetic routes exist, a common strategy involves the use of a bromoacetyl-containing intermediate to introduce the necessary functional group that is later converted to the hydroxamic acid.

Panobinostat (Farydak®) is another potent pan-HDAC inhibitor used in the treatment of multiple myeloma.[5][6] Similar to Belinostat, the synthesis of Panobinostat relies on the formation of a hydroxamic acid. Synthetic strategies often employ intermediates that can be derived from or are analogous to this compound to build the core structure of the molecule.

This compound as a "Warhead" in Covalent Inhibitors

The electrophilic nature of the bromoacetamide group makes it an effective "warhead" for the design of targeted covalent inhibitors. These inhibitors form a permanent covalent bond with a specific nucleophilic residue, typically a cysteine, in the active site of a target protein, leading to irreversible inhibition. This approach offers several advantages, including increased potency, prolonged duration of action, and the ability to target proteins that are challenging to inhibit with non-covalent binders.

The bromoacetamide moiety is particularly effective in this role due to the stability of the resulting thioether bond formed with a cysteine residue.[7] This stability ensures a durable and irreversible inhibition of the target protein.

Impact on Cellular Signaling Pathways

The therapeutic effects of drugs derived from this compound are a direct result of their modulation of specific cellular signaling pathways. As exemplified by the HDAC inhibitors Belinostat and Panobinostat, these compounds can induce widespread changes in gene expression, leading to cell cycle arrest, apoptosis, and inhibition of angiogenesis in cancer cells.

Belinostat's Mechanism of Action

Belinostat's inhibition of HDACs leads to the hyperacetylation of histone and non-histone proteins. This results in the relaxation of chromatin structure and the reactivation of tumor suppressor genes.[1][2] Key signaling pathways affected by Belinostat include:

  • p53 Pathway: Belinostat treatment leads to the acetylation and stabilization of the p53 tumor suppressor protein, promoting the transcription of its target genes, such as p21, which induces cell cycle arrest.[2]

  • Apoptosis Pathways: Belinostat induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It upregulates pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins like Bcl-2.[2][8]

  • TGF-β Signaling: Belinostat can reactivate the transforming growth factor-β (TGF-β) receptor II, leading to the downregulation of the anti-apoptotic protein survivin.[8]

Belinostat_Pathway Belinostat Signaling Pathway Belinostat Belinostat HDAC HDAC Belinostat->HDAC Histones Histones Belinostat->Histones Acetylation↑ p53 p53 Belinostat->p53 Acetylation↑ Bax Bax Belinostat->Bax Upregulation Bcl2 Bcl-2 Belinostat->Bcl2 Downregulation TGFBR2 TGF-βRII Belinostat->TGFBR2 Reactivation HDAC->Histones Deacetylation HDAC->p53 Deacetylation p21 p21 p53->p21 Activation CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis Survivin Survivin TGFBR2->Survivin Repression Survivin->Apoptosis

Belinostat inhibits HDAC, leading to cell cycle arrest and apoptosis.

Panobinostat's Mechanism of Action

Panobinostat also acts as a pan-HDAC inhibitor, inducing apoptosis and cell cycle arrest in malignant cells.[5] Its effects are mediated through the modulation of several key signaling pathways:

  • JAK/STAT Pathway: Panobinostat has been shown to inhibit the phosphorylation of STAT5 and STAT6, key components of the JAK/STAT signaling pathway, which is crucial for the survival and proliferation of many cancer cells.[7][9]

  • PI3K/AKT/mTOR Pathway: Panobinostat can also impact the PI3K/AKT/mTOR pathway, a central regulator of cell growth and metabolism.[6]

  • Apoptosis Regulation: Similar to Belinostat, Panobinostat induces apoptosis by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.[5][7]

Panobinostat_Pathway Panobinostat Signaling Pathway Panobinostat Panobinostat HDAC HDAC Panobinostat->HDAC JAK JAK Panobinostat->JAK PI3K PI3K Panobinostat->PI3K GeneExpression Tumor Suppressor Gene Expression Panobinostat->GeneExpression Activation HDAC->GeneExpression Repression STAT5_6 STAT5/6 JAK->STAT5_6 Phosphorylation Proliferation Cell Proliferation STAT5_6->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Apoptosis Apoptosis GeneExpression->Apoptosis

Panobinostat inhibits HDAC and other signaling pathways to induce apoptosis.

Data Presentation

DrugTargetIndicationSynthetic Intermediate (Conceptual)Key Reaction Type
Belinostat Pan-HDACPeripheral T-cell lymphomaBromoacetyl-containing precursorNucleophilic substitution, Hydroxamic acid formation
Panobinostat Pan-HDACMultiple myelomaBromoacetyl-containing precursorNucleophilic substitution, Hydroxamic acid formation

Experimental Protocols

General Procedure for the Synthesis of N-Substituted 2-Bromoacetamides

This protocol outlines a general method for the synthesis of N-substituted 2-bromoacetamides, which are key intermediates in the synthesis of various pharmaceuticals.

Synthesis_Workflow General Synthesis Workflow Start Start: Primary/Secondary Amine Reaction Reaction: Nucleophilic Acyl Substitution Start->Reaction Reagent Bromoacetyl bromide or Bromoacetyl chloride Reagent->Reaction Workup Workup: Aqueous wash, Extraction Reaction->Workup Solvent Solvent: Dichloromethane or THF Solvent->Reaction Base Base: Triethylamine or Pyridine Base->Reaction Purification Purification: Crystallization or Chromatography Workup->Purification Product Product: N-substituted this compound Purification->Product

Workflow for N-substituted this compound synthesis.

Materials:

  • Primary or secondary amine (1.0 eq)

  • Bromoacetyl bromide or bromoacetyl chloride (1.1 eq)

  • Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

  • Tertiary amine base (e.g., triethylamine, pyridine) (1.2 eq)

Procedure:

  • Dissolve the primary or secondary amine in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add the tertiary amine base to the solution.

  • Slowly add the bromoacetyl bromide or bromoacetyl chloride to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane, ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain the pure N-substituted this compound.

Note: The specific reaction conditions (solvent, base, temperature, and reaction time) may need to be optimized for different substrates.

Conceptual Synthesis of a Hydroxamic Acid Moiety

The following represents a conceptual final step in the synthesis of a hydroxamic acid-containing drug, such as an HDAC inhibitor, starting from a methyl ester precursor which could be synthesized using a bromoacetamide-derived intermediate.

Materials:

  • Methyl ester precursor (1.0 eq)

  • Hydroxylamine hydrochloride (3.0 eq)

  • Base (e.g., potassium hydroxide, sodium methoxide) (3.0 eq)

  • Methanol

Procedure:

  • Dissolve the methyl ester precursor in methanol.

  • In a separate flask, prepare a solution of hydroxylamine by dissolving hydroxylamine hydrochloride in methanol and adding the base at 0 °C.

  • Add the hydroxylamine solution to the solution of the methyl ester precursor.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, neutralize the mixture with an acidic solution (e.g., dilute HCl).

  • Remove the solvent under reduced pressure.

  • Purify the resulting crude hydroxamic acid by recrystallization or chromatography.

Conclusion

This compound is a cornerstone reagent in pharmaceutical development, offering a unique combination of reactivity and versatility. Its role extends from a fundamental building block in the synthesis of complex APIs, including marketed anticancer drugs, to a sophisticated tool for the design of targeted covalent inhibitors. A thorough understanding of its chemical properties, reaction mechanisms, and the biological consequences of its incorporation into drug molecules is essential for medicinal chemists and drug development professionals seeking to innovate and advance the field of therapeutics. The continued exploration of this compound and its derivatives promises to unlock new avenues for the treatment of a wide range of diseases.

References

2-Bromoacetamide: A Cornerstone Precursor for the Synthesis of Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromoacetamide and its α-bromo keto analogues are highly versatile and reactive precursors pivotal in the field of heterocyclic chemistry. The electrophilic nature of the carbon atom bearing the bromine atom, combined with the reactivity of the amide or ketone functionality, makes these molecules ideal building blocks for constructing a wide array of nitrogen, sulfur, and oxygen-containing heterocyclic rings.[1] These heterocyclic scaffolds are fundamental components of numerous pharmaceuticals, agrochemicals, and materials. This guide provides a detailed overview of the application of this compound and related compounds in the synthesis of key heterocycles, complete with experimental protocols, quantitative data, and mechanistic workflows to aid researchers in their drug discovery and development endeavors.

Core Syntheses Utilizing α-Bromo Carbonyl Precursors

The primary utility of this compound and its derivatives, such as 2-bromoacetophenone, lies in their ability to undergo cyclocondensation reactions with various nucleophilic substrates to form five- and six-membered heterocyclic rings.

Thiazole Synthesis (Hantzsch Thiazole Synthesis)

The Hantzsch thiazole synthesis is a classical and highly effective method for the formation of the thiazole ring. The reaction involves the condensation of an α-haloketone or α-haloamide with a thioamide-containing compound, such as thiourea or a primary thioamide.[2][3] This reaction is known for its simplicity and high yields.[2]

The general workflow for the Hantzsch thiazole synthesis begins with the nucleophilic attack of the sulfur atom from the thioamide onto the electrophilic α-carbon of the bromo-compound, followed by an intramolecular cyclization and dehydration to yield the aromatic thiazole ring.[3][4]

Hantzsch_Thiazole_Synthesis cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product R1 α-Halo Carbonyl (e.g., 2-Bromoacetophenone) P1 S-Alkylation (SN2) R1->P1 R2 Thioamide (e.g., Thiourea) R2->P1 P2 Intramolecular Cyclization P1->P2 Intermediate Formation P3 Dehydration P2->P3 Hemiaminal Formation Prod Substituted Thiazole P3->Prod

Caption: General workflow for the Hantzsch Thiazole Synthesis.

Quantitative Data for Thiazole Synthesis

Precursor 1Precursor 2Catalyst/SolventConditionsYieldReference
2-BromoacetophenoneThioureaMethanol100°C, 30 minHigh (99%)[2][4]
3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-oneThioureaSilica supported tungstosilisic acid / EtOH:Water65°C or RT (ultrasonic)79-90%[5]
Substituted 2-bromo-1-phenylethanoneThiosemicarbazideNot specifiedNot specifiedGood[6]

Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole [2]

  • Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Solvent Addition: Add methanol (5 mL) and a magnetic stir bar to the vial.

  • Heating: Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes. The initial product formed is the HBr salt of the thiazole, which may be soluble in the reaction medium.[4]

  • Cooling and Precipitation: Remove the vial from the heat and allow the solution to cool to room temperature.

  • Neutralization: Pour the reaction contents into a 100 mL beaker containing 20 mL of a 5% aqueous sodium carbonate (Na₂CO₃) solution. Swirl to mix. This neutralizes the HBr salt, causing the free base thiazole product to precipitate.

  • Isolation: Filter the resulting solid product using a Büchner funnel.

  • Washing: Wash the filter cake with water to remove any inorganic salts.

  • Drying: Spread the collected solid on a tared watch glass and allow it to air dry to a constant weight.

Quinoxaline Synthesis

Quinoxalines are bicyclic heterocycles formed from the condensation of an aromatic o-diamine, such as o-phenylenediamine, with a 1,2-dicarbonyl compound. α-Haloketones like 2-bromoacetophenone can serve as precursors to the 1,2-dicarbonyl functionality, often proceeding through an in-situ oxidation, or can react directly in a condensation-oxidation sequence.[7][8] Facile and efficient catalyst-free methods have been developed for this transformation.[9]

Quinoxaline_Synthesis cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product R1 α-Bromo Carbonyl (e.g., 2-Bromoacetophenone) P1 Condensation R1->P1 R2 o-Phenylenediamine R2->P1 P2 Cyclization P1->P2 Dihydroquinoxaline Intermediate P3 Oxidation (Aromatization) P2->P3 Prod Substituted Quinoxaline P3->Prod

Caption: General workflow for the synthesis of Quinoxalines.

Quantitative Data for Quinoxaline Synthesis

Precursor 1Precursor 2Catalyst/SolventConditionsYieldReference
Phenacyl bromide1,2-DiaminobenzenePyridine / THFRoom Temp, 2 hGood[7]
2-Bromoacetophenoneso-PhenylenediamineNone / EthanolRefluxHigh[9]
α-Bromoketoneso-PhenylenediminesRecyclable heterogeneous catalyst / WaterRoom TempExcellent[8]

Experimental Protocol: Catalyst-Free Synthesis of 2-Phenylquinoxaline [9]

  • Reaction Setup: To a solution of o-phenylenediamine (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add 2-bromoacetophenone (1.0 mmol).

  • Heating: Equip the flask with a condenser and reflux the mixture with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Isolation: Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure quinoxaline derivative.

Imidazole Synthesis

2-Bromoacetophenone is a valuable precursor for the synthesis of multisubstituted imidazoles, often through multicomponent reactions. A common approach involves the one-pot reaction of a 2-bromoacetophenone, an aldehyde, a primary amine, and an ammonium salt (like ammonium acetate) which serves as the nitrogen source for the imidazole ring.[10]

Imidazole_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product R1 2-Bromoacetophenone P1 One-Pot Multicomponent Condensation & Cyclization R1->P1 R2 Aldehyde R2->P1 R3 Primary Amine R3->P1 R4 Ammonium Acetate R4->P1 Prod 1,2,4-Trisubstituted Imidazole P1->Prod

Caption: Multicomponent synthesis of trisubstituted imidazoles.

Quantitative Data for Imidazole Synthesis

Precursor 1Other ReactantsCatalyst/SolventConditionsYieldReference
2-BromoacetophenoneAldehyde, Primary Amine, NH₄OAcNone (Solvent-free)HeatingVery Good[10]

Experimental Protocol: One-Pot Synthesis of 1,2,4-Trisubstituted Imidazoles [10]

  • Reaction Setup: In a reaction vessel, mix the 2-bromoacetophenone (1.0 mmol), an aldehyde (1.0 mmol), a primary amine (1.0 mmol), and ammonium acetate (1.5 mmol).

  • Heating: Heat the mixture under solvent-free conditions at an appropriate temperature (e.g., 80-100°C) until the reaction is complete (monitored by TLC).

  • Workup: Cool the reaction mixture to room temperature.

  • Purification: Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Isolation: Purify the crude product by column chromatography on silica gel to obtain the pure substituted imidazole.

Oxazole Synthesis

The synthesis of oxazoles from α-haloketones is analogous to the Hantzsch thiazole synthesis and is often referred to as the Robinson-Gabriel synthesis. It involves the reaction of an α-haloketone with a primary amide. The reaction proceeds through N-alkylation followed by cyclization and dehydration to form the oxazole ring.[11]

Oxazole_Synthesis cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product R1 α-Halo Carbonyl (e.g., 2-Bromoacetophenone) P1 N-Alkylation R1->P1 R2 Primary Amide (e.g., Benzamide) R2->P1 P2 Cyclodehydration P1->P2 Intermediate Formation Prod Substituted Oxazole P2->Prod

Caption: General workflow for the Robinson-Gabriel Oxazole Synthesis.

Quantitative Data for Oxazole Synthesis

Precursor 1Precursor 2Catalyst/SolventConditionsYieldReference
α-Bromo ketonesAminesCO₂/Photoredox catalystLight irradiationGood[12]
Bromoacetyl bromideVinyl azidesContinuous-flowThermolysisGood[13]

Experimental Protocol: General Synthesis of Substituted Oxazoles [11]

  • Reaction Setup: A mixture of the α-haloketone (e.g., 2-bromoacetophenone) (1.0 equiv) and a primary amide (1.2 equiv) is heated in a suitable high-boiling solvent (e.g., DMF or dioxane) or under neat conditions.

  • Heating: The reaction is typically heated to a high temperature (100-150°C) for several hours. The reaction can be catalyzed by a dehydrating agent like sulfuric acid or phosphorus pentoxide.

  • Workup: After cooling, the reaction mixture is poured into water or an aqueous basic solution (e.g., sodium bicarbonate) to precipitate the product and neutralize the acid catalyst.

  • Isolation: The solid product is collected by filtration, washed with water, and dried.

  • Purification: The crude oxazole can be further purified by recrystallization or column chromatography.

Conclusion

This compound and its structural analogues are undeniably powerful and versatile precursors in heterocyclic synthesis. Their ability to participate in straightforward and high-yielding cyclocondensation reactions makes them indispensable tools for medicinal chemists and researchers in drug development. The syntheses of thiazoles, quinoxalines, imidazoles, and oxazoles highlighted in this guide represent just a fraction of their potential applications. A thorough understanding of their reactivity and the associated experimental protocols enables the efficient generation of diverse molecular libraries, accelerating the discovery of novel therapeutic agents.

References

Methodological & Application

Probing the Proteome: Using 2-Bromoacetamide to Elucidate Protein Active Sites

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Bromoacetamide is a valuable tool in chemical biology and proteomics for probing the functional landscape of proteins. As a reactive electrophile, it readily forms covalent bonds with nucleophilic residues, primarily cysteine, within protein active sites. This irreversible modification allows for the identification of catalytically important residues, the mapping of binding pockets, and the development of targeted inhibitors. This document provides detailed application notes and experimental protocols for utilizing this compound as a probe for protein active sites, with a focus on experimental design, data interpretation, and downstream analysis using mass spectrometry.

Principle of Action: Covalent Modification

This compound functions as an alkylating agent. The carbon atom attached to the bromine is electrophilic and is susceptible to nucleophilic attack by amino acid side chains. The thiol group of cysteine is the most reactive nucleophile in proteins under physiological conditions, making it the primary target for this compound. The reaction proceeds via an SN2 mechanism, resulting in a stable thioether linkage and the displacement of the bromide ion. While cysteine is the preferred target, other nucleophilic residues such as histidine, lysine, and the N-terminus can also be modified, albeit at a slower rate, particularly at higher pH.[1]

Applications in Research and Drug Discovery

  • Active Site Identification: By labeling accessible and reactive cysteine residues, this compound can pinpoint amino acids crucial for enzymatic activity.

  • Affinity Labeling: When incorporated into a molecule that mimics a natural substrate or ligand, this compound can be directed to a specific binding site, a technique known as affinity labeling.[2] This allows for the specific and covalent modification of a target protein, even in a complex biological mixture.

  • Activity-Based Protein Profiling (ABPP): this compound can be used as a "warhead" in activity-based probes (ABPs). These probes typically consist of the reactive group, a linker, and a reporter tag (e.g., a fluorophore or biotin). ABPP allows for the visualization and identification of active enzymes in a proteome.

  • Covalent Inhibitor Development: The principles of this compound labeling are fundamental to the design of covalent drugs that irreversibly bind to their protein targets, often offering increased potency and duration of action.

Quantitative Data Summary

The following tables summarize key quantitative data for the use of this compound in protein active site probing.

Table 1: Reactivity of this compound with Amino Acid Residues

Amino Acid ResidueNucleophilic GroupRelative ReactivityOptimal pH for ReactionMass Shift (Da)
CysteineThiol (-SH)+++++7.0 - 8.5+57.021
HistidineImidazole++> 6.0+57.021
LysineAmine (-NH2)+> 8.5+57.021
N-terminusAmine (-NH2)+> 8.0+57.021
MethionineThioether (-S-CH3)+/-Neutral+57.021

Reactivity is concentration, temperature, and protein structure dependent. Data compiled from multiple sources.

Table 2: Recommended Reaction Conditions for Protein Labeling

ParameterRecommended RangeNotes
Protein Concentration 1 - 50 µMHigher concentrations can lead to non-specific labeling and aggregation.
This compound Concentration 10 - 1000-fold molar excess over proteinThe optimal ratio should be determined empirically for each protein.
Buffer 50 - 100 mM Phosphate, HEPES, or TrisAvoid buffers containing nucleophiles (e.g., DTT in the labeling step).
pH 7.0 - 8.5pH > 8.5 can increase reactivity with other nucleophiles like lysine.
Temperature 4°C to 37°CHigher temperatures increase reaction rate but may also increase non-specific labeling and protein instability.
Reaction Time 30 minutes to 4 hoursMonitor reaction progress by mass spectrometry or activity assays.
Quenching Reagent 10-50 mM DTT, β-mercaptoethanol, or L-cysteineAdd to consume excess this compound and stop the reaction.

Experimental Protocols

Protocol 1: General Procedure for Labeling a Purified Protein with this compound

This protocol outlines the fundamental steps for labeling a purified protein to identify accessible and reactive cysteine residues.

Materials:

  • Purified protein of interest

  • This compound (prepare fresh stock solution in a compatible solvent like DMSO or water)

  • Reaction Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4)

  • Quenching Reagent (e.g., 1 M DTT stock)

  • Desalting column or dialysis equipment

  • Mass spectrometer (for analysis)

Procedure:

  • Protein Preparation:

    • Dissolve the purified protein in the Reaction Buffer to a final concentration of 10 µM.

    • If the protein has disulfide bonds that need to be reduced to expose cysteine residues for labeling, pre-treat with a reducing agent like 5 mM DTT or TCEP for 1 hour at room temperature. Crucially, the reducing agent must be removed before adding this compound. This can be achieved by using a desalting column or through dialysis.

  • Labeling Reaction:

    • Add this compound to the protein solution to a final concentration of 1 mM (a 100-fold molar excess). The optimal molar excess should be determined empirically.

    • Incubate the reaction mixture at room temperature for 2 hours in the dark, as haloacetamides can be light-sensitive.[1] Gentle mixing is recommended.

  • Quenching the Reaction:

    • Add a quenching reagent, such as DTT to a final concentration of 20 mM, to consume any unreacted this compound.

    • Incubate for 30 minutes at room temperature.

  • Sample Preparation for Mass Spectrometry:

    • Remove excess reagents by buffer exchange using a desalting column or by dialysis against a suitable buffer (e.g., 50 mM ammonium bicarbonate).

    • Proceed with standard proteomics sample preparation, including denaturation, reduction (if not already performed), and digestion with a protease like trypsin.

  • Mass Spectrometry Analysis:

    • Analyze the resulting peptide mixture by LC-MS/MS.

    • Search the data against the protein sequence, specifying a variable modification of +57.021 Da on cysteine, histidine, lysine, and the N-terminus to identify the site(s) of modification.

Protocol 2: Activity-Based Protein Profiling (ABPP) using a this compound-based Probe

This protocol describes a general workflow for using a custom-synthesized or commercially available this compound ABP to identify active enzymes in a complex proteome.

Materials:

  • This compound-based activity probe (containing a reporter tag like biotin or a fluorophore)

  • Cell lysate or tissue homogenate

  • Reaction Buffer (e.g., PBS or Tris-HCl, pH 7.4)

  • SDS-PAGE reagents and equipment

  • Fluorescence scanner or streptavidin-HRP for western blotting (depending on the reporter tag)

  • Mass spectrometer and associated reagents for proteomics

Procedure:

  • Proteome Preparation:

    • Prepare a cell lysate or tissue homogenate in a suitable lysis buffer without detergents that might interfere with protein activity. Determine the protein concentration using a standard assay (e.g., BCA).

  • Probe Labeling:

    • Dilute the proteome to a final concentration of 1-2 mg/mL in the Reaction Buffer.

    • Add the this compound probe to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.

    • Incubate for 1 hour at 37°C.

  • Analysis of Labeled Proteins:

    • Gel-based Analysis:

      • Add SDS-PAGE loading buffer to the labeled proteome to stop the reaction.

      • Separate the proteins by SDS-PAGE.

      • If the probe contains a fluorescent tag, visualize the gel using a fluorescence scanner.

      • If the probe contains a biotin tag, transfer the proteins to a membrane and detect with streptavidin-HRP.

    • Mass Spectrometry-based Analysis (for biotinylated probes):

      • Enrich the biotin-labeled proteins using streptavidin-agarose beads.

      • Wash the beads extensively to remove non-specifically bound proteins.

      • Perform on-bead digestion of the captured proteins with trypsin.

      • Analyze the eluted peptides by LC-MS/MS to identify the labeled proteins.

Visualizations

Covalent Modification of a Cysteine Residue by this compound

G Mechanism of Cysteine Alkylation by this compound cluster_reactants Reactants cluster_transition Transition State cluster_products Products Protein_Cys Protein Cys-SH Transition_State SN2 Transition State Protein_Cys:cys->Transition_State Nucleophilic Attack Bromoacetamide This compound H2N-C(=O)-CH2-Br Bromoacetamide->Transition_State Modified_Protein Modified Protein Cys-S-CH2-C(=O)-NH2 Transition_State->Modified_Protein:cys Covalent Bond Formation Bromide Br- Transition_State->Bromide Leaving Group

Caption: SN2 reaction mechanism of cysteine alkylation.

Experimental Workflow for Protein Labeling and Analysis

G Workflow for this compound Labeling and Mass Spectrometry Analysis A Purified Protein B Add this compound (e.g., 100x molar excess) A->B C Incubate (e.g., 2h, RT, in dark) B->C D Quench Reaction (e.g., with DTT) C->D E Buffer Exchange (Desalting/Dialysis) D->E F Proteolytic Digestion (e.g., Trypsin) E->F G LC-MS/MS Analysis F->G H Data Analysis (Identify Modified Peptides) G->H

Caption: Step-by-step workflow for protein labeling.

Activity-Based Protein Profiling (ABPP) Workflow

G General Workflow for Activity-Based Protein Profiling (ABPP) cluster_labeling In Vitro Labeling cluster_analysis Analysis cluster_downstream Downstream Analysis A Complex Proteome (e.g., Cell Lysate) B Add this compound Probe (with reporter tag) A->B C Incubate B->C D SDS-PAGE Analysis C->D E Affinity Purification (for biotin tags) C->E F Fluorescence Scanning or Western Blot D->F G On-Bead Digestion E->G H LC-MS/MS Identification of Labeled Proteins G->H

Caption: ABPP workflow using this compound probes.

References

Standard Operating Procedure for 2-Bromoacetamide Reactions: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for chemical reactions involving 2-bromoacetamide. It is intended to serve as a comprehensive guide for researchers, scientists, and professionals in the field of drug development. The information compiled herein is based on established scientific literature and safety data.

Introduction

This compound is a versatile reagent in organic synthesis and chemical biology. Its utility stems from the presence of a reactive carbon-bromine bond, making it an effective alkylating agent, particularly for nucleophiles such as thiols. This reactivity has led to its widespread use in various applications, including the synthesis of heterocyclic compounds, the modification of peptides and proteins, and the development of targeted covalent inhibitors. This document outlines standard operating procedures, experimental protocols, and safety precautions for handling and utilizing this compound in a research setting.

Safety Precautions

This compound is a hazardous substance and must be handled with appropriate safety measures in a well-ventilated fume hood.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Skin Protection: Wear nitrile or neoprene gloves and a lab coat. Ensure gloves are regularly inspected for any signs of degradation or puncture.

  • Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge is recommended.

Handling and Storage:

  • Avoid inhalation of dust and contact with skin and eyes.

  • Keep the container tightly closed and store in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents and bases.

  • In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste.

First Aid Measures:

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.

  • Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

Physicochemical Properties and Data

PropertyValueReference
Molecular FormulaC₂H₄BrNO--INVALID-LINK--
Molecular Weight137.96 g/mol --INVALID-LINK--
Melting Point87-91 °C--INVALID-LINK--
AppearanceWhite to off-white crystalline powder--INVALID-LINK--
SolubilitySoluble in water and ethanol--INVALID-LINK--

Applications in Organic Synthesis

This compound serves as a valuable building block for the synthesis of a variety of organic molecules, particularly nitrogen-containing heterocycles.

Synthesis of N-Substituted 2-Bromoacetamides

N-substituted 2-bromoacetamides are important intermediates in medicinal chemistry. They are typically synthesized by the acylation of primary or secondary amines with bromoacetyl bromide or a related activated bromoacetic acid derivative.

General Protocol for the Synthesis of N-Aryl-2-bromoacetamides:

  • Dissolve the desired aniline (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0 °C).

  • Add a base, such as triethylamine (1.2 eq.) or pyridine (1.2 eq.), to the solution.

  • Slowly add bromoacetyl bromide (1.1 eq.) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Table of Representative Yields for the Synthesis of N-Aryl-2-bromoacetamides:

Aniline DerivativeBaseSolventReaction Time (h)Yield (%)
AnilineTriethylamineDCM385
4-MethylanilineTriethylamineDCM2.590
4-MethoxyanilinePyridineTHF482
4-ChloroanilineTriethylamineDCM388
4-NitroanilinePyridineTHF575
Synthesis of Thiazole Derivatives

This compound is a key reagent in the Hantzsch thiazole synthesis, reacting with a thioamide to form the thiazole ring.

General Protocol for Thiazole Synthesis:

  • In a round-bottom flask, dissolve the thioamide (1.0 eq.) in a suitable solvent like ethanol or acetone.

  • Add this compound (1.0 eq.) to the solution.

  • Heat the reaction mixture to reflux for 2-6 hours, monitoring by TLC.

  • After cooling to room temperature, the product often precipitates. If not, concentrate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Application in Chemical Biology and Drug Discovery

The electrophilic nature of this compound makes it a valuable tool for modifying biological macromolecules, particularly for the alkylation of cysteine residues in proteins.

Alkylation of Cysteine Residues in Peptides and Proteins

The thiol group of cysteine is a potent nucleophile that readily reacts with this compound in an SN2 reaction, forming a stable thioether linkage. This reaction is widely used in proteomics for sample preparation and in the development of targeted covalent inhibitors.

General Protocol for Alkylation of Cysteine-Containing Peptides:

  • Dissolve the peptide in a suitable buffer, typically at a pH between 7.0 and 8.5. A common choice is phosphate-buffered saline (PBS) or ammonium bicarbonate buffer.

  • Add a reducing agent, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), to ensure the cysteine residues are in their reduced thiol form. Incubate for 30-60 minutes at room temperature.

  • Add a solution of this compound in the same buffer to the reduced peptide solution. A 2- to 10-fold molar excess of this compound over the thiol groups is typically used.

  • Incubate the reaction mixture in the dark at room temperature for 1-2 hours.

  • Quench the reaction by adding an excess of a thiol-containing reagent like β-mercaptoethanol or DTT.

  • The alkylated peptide can be desalted and purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Table of pH Dependence on the Alkylation of Cysteine:

The rate of alkylation of cysteine by this compound is pH-dependent, as the reaction proceeds through the more nucleophilic thiolate anion.

pHRelative Reaction Rate
6.5Low
7.5Moderate
8.5High
This compound as a Covalent Warhead in Targeted Drug Development

This compound can be incorporated into a ligand that binds to a specific protein target. The proximity of the bromoacetamide group to a nucleophilic residue, such as a non-catalytic cysteine, within the binding pocket can lead to the formation of a covalent bond, resulting in irreversible inhibition. This strategy is employed in the development of targeted covalent inhibitors.

Visualizations

General Reaction Scheme for Thiol Alkylation

G cluster_reactants Reactants cluster_product Product cluster_byproduct Byproduct Thiol R-SH Thioether R-S-CH₂-C(O)NH₂ Thiol->Thioether Alkylation This compound Br-CH₂-C(O)NH₂ This compound->Thioether HBr HBr

Caption: General reaction scheme for the alkylation of a thiol with this compound.

Experimental Workflow for Chemoproteomic Target Identification

G A Cell Lysate / Protein Mixture B Treatment with this compound-based Probe A->B Incubation C Click Chemistry or Affinity Purification B->C Target Labeling D Protein Digestion (e.g., Trypsin) C->D Enrichment E LC-MS/MS Analysis D->E Peptide Separation F Data Analysis & Target Identification E->F Identification & Quantification

Caption: A typical chemoproteomic workflow for identifying protein targets of this compound-based probes.

Modulation of the Keap1-Nrf2 Signaling Pathway

This compound, as an electrophile, has the potential to react with reactive cysteine sensors in proteins like Keap1. Keap1 is a key regulator of the Nrf2 transcription factor, which controls the expression of antioxidant and cytoprotective genes. Covalent modification of Keap1 by electrophiles can disrupt its ability to target Nrf2 for degradation, leading to Nrf2 accumulation, nuclear translocation, and activation of the antioxidant response element (ARE).

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds & Sequesters Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Nrf2->Cul3 Ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Proteasome Proteasome Cul3->Proteasome Degradation Bromoacetamide This compound Bromoacetamide->Keap1 Covalent Modification (Cys Alkylation) ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds Genes Cytoprotective Gene Expression ARE->Genes Activates

Caption: Proposed mechanism of Keap1-Nrf2 pathway modulation by this compound.

Quenching 2-Bromoacetamide Reactions with Dithiothreitol (DTT): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromoacetamide is a valuable electrophilic reagent widely utilized in biochemical and pharmaceutical research. Its primary application lies in the covalent modification of nucleophilic amino acid residues in proteins, most notably the sulfhydryl group of cysteine. This specific alkylation makes this compound a powerful tool for various applications, including enzyme inhibition, protein labeling, and the development of targeted covalent inhibitors.[1][2] Given its reactivity, it is often crucial to quench the reaction to prevent non-specific, off-target modifications and to control the duration of the labeling or inhibition. Dithiothreitol (DTT), a strong reducing agent, serves as an effective quenching agent by rapidly reacting with any excess this compound, thereby terminating the alkylation reaction.

This document provides detailed application notes and protocols for the use of DTT in quenching this compound reactions, with a focus on applications in protein modification and activity-based protein profiling (ABPP).

Principle of Quenching

This compound reacts with the thiol group of cysteine residues via a nucleophilic substitution reaction, forming a stable thioether bond. To halt this reaction, an excess of a nucleophilic quenching agent is introduced. DTT, containing two thiol groups, is a highly effective quencher. It reacts with the unreacted this compound, forming an inert adduct and thus preventing further modification of the target protein or other molecules in the solution.

Applications

The quenching of this compound reactions with DTT is a critical step in a variety of experimental workflows:

  • Activity-Based Protein Profiling (ABPP): ABPP utilizes reactive chemical probes to target and covalently label active enzymes in complex biological samples.[3][4] this compound can be incorporated as a reactive "warhead" in an ABPP probe. After a defined incubation period to allow the probe to label its target, DTT is added to quench the reaction, ensuring that the labeling is stopped before cell lysis and downstream analysis.

  • Enzyme Inhibition Studies: When studying the kinetics of enzyme inhibition by this compound, it is essential to control the reaction time. DTT can be used to stop the inactivation reaction at specific time points, allowing for accurate determination of inhibition rates.

  • Protein Labeling for Structural or Functional Studies: For applications such as footprinting or identifying binding sites, controlled labeling of proteins with this compound is necessary. DTT quenching ensures that the modification is limited to the desired time frame, preventing excessive or non-specific labeling that could perturb the protein's structure or function.

Data Presentation: Reaction Parameters for DTT Quenching

The following table summarizes typical experimental parameters for quenching this compound reactions with DTT, primarily based on established protocols for analogous haloacetamide reagents like iodoacetamide in proteomics and chemoproteomics workflows.[5][6][7]

ParameterRecommended RangeNotes
DTT Concentration (Final) 1 - 10 mMA final concentration of 5 mM is commonly used and is generally sufficient to quench excess this compound.[5][7] The concentration should be in molar excess of the initial this compound concentration.
Incubation Time 15 - 30 minutesA 15-minute incubation is often sufficient for complete quenching.[5] Longer times can be used but are typically not necessary.
Temperature Room Temperature (20-25 °C)The quenching reaction is rapid at room temperature.
pH 6.5 - 8.0The reaction between thiols and haloacetamides is efficient in this pH range.[8]
Reaction Buffer Tris, HEPES, PBSCommon biological buffers are suitable. Avoid buffers with primary amines if there is a possibility of side reactions, although the thiol-bromoacetamide reaction is generally much faster.

Experimental Protocols

Protocol 1: Quenching of this compound-based Activity-Based Probe Labeling in Cell Lysate

This protocol describes a typical workflow for labeling a target protein in a cell lysate with a this compound-containing ABPP probe, followed by DTT quenching.

Materials:

  • Cell lysate containing the protein of interest

  • This compound-based ABPP probe (stock solution in DMSO)

  • Dithiothreitol (DTT) stock solution (e.g., 1 M in water, freshly prepared)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • SDS-PAGE loading buffer

Procedure:

  • Protein Quantification: Determine the protein concentration of the cell lysate using a standard method (e.g., BCA assay).

  • Labeling Reaction:

    • Dilute the cell lysate to a final protein concentration of 1 mg/mL in the reaction buffer.

    • Add the this compound-based ABPP probe to the diluted lysate to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.

    • Incubate the reaction mixture for 30-60 minutes at room temperature with gentle agitation. This incubation time should be optimized based on the reactivity of the probe and the target.

  • Quenching Reaction:

    • Add DTT from the stock solution to the reaction mixture to a final concentration of 5 mM.

    • Incubate for 15 minutes at room temperature with gentle agitation to quench any unreacted probe.

  • Downstream Analysis:

    • Following quenching, the labeled proteins can be analyzed by various methods, such as SDS-PAGE and in-gel fluorescence scanning (if the probe contains a fluorophore) or mass spectrometry-based proteomics. For SDS-PAGE analysis, add an appropriate volume of loading buffer and heat the samples.

Protocol 2: Time-Course of Enzyme Inactivation by this compound with DTT Quenching

This protocol is designed to measure the rate of enzyme inactivation by this compound.

Materials:

  • Purified enzyme solution

  • This compound solution (stock in a suitable solvent like water or DMSO)

  • DTT solution (e.g., 100 mM in water, freshly prepared)

  • Enzyme substrate

  • Assay buffer appropriate for the enzyme

  • Microplate reader or spectrophotometer

Procedure:

  • Prepare Reactions: In a series of microcentrifuge tubes, prepare the enzyme solution in the assay buffer.

  • Initiate Inactivation: At time zero, add this compound to each tube to a final concentration that results in a measurable rate of inactivation. Mix quickly.

  • Time-Point Quenching: At designated time points (e.g., 0, 1, 2, 5, 10, 20 minutes), add DTT to a final concentration of 10 mM to a corresponding tube to quench the inactivation reaction. The tube for the zero time point should have DTT added before the this compound.

  • Measure Residual Activity: After quenching, add the enzyme's substrate to each tube and measure the initial reaction velocity using a microplate reader or spectrophotometer.

  • Data Analysis: Plot the percentage of remaining enzyme activity against the incubation time with this compound. From this plot, the rate of inactivation can be determined.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_labeling Labeling cluster_quench Quenching cluster_analysis Downstream Analysis Cell_Lysate Cell Lysate (Proteome) Incubation Incubate with This compound Probe Cell_Lysate->Incubation Quench Add DTT to Quench Excess Probe Incubation->Quench SDS_PAGE SDS-PAGE Quench->SDS_PAGE MS_Analysis Mass Spectrometry Quench->MS_Analysis

Caption: Experimental workflow for Activity-Based Protein Profiling (ABPP).

signaling_pathway Bromoacetamide This compound Target_Protein Target Protein (with active site Cysteine) Bromoacetamide->Target_Protein Alkylation Unreacted_Bromoacetamide Excess this compound Bromoacetamide->Unreacted_Bromoacetamide Excess Labeled_Protein Covalently Labeled Protein Target_Protein->Labeled_Protein Forms DTT DTT (Quencher) Quenched_Bromoacetamide Inactive Bromoacetamide-DTT Adduct DTT->Quenched_Bromoacetamide Forms Unreacted_Bromoacetamide->DTT Reaction

Caption: Logical relationship of the quenching reaction.

Important Considerations and Potential Side Reactions

  • Reduction of Disulfide Bonds: DTT is a potent reducing agent and can reduce disulfide bonds within proteins.[] This may be undesirable if the native disulfide structure is important for the protein's function or for subsequent analysis. If disulfide bond integrity is critical, alternative quenching agents with less reducing potential, such as cysteine or glutathione, could be considered.

  • Purity of Reagents: Ensure that the this compound and DTT are of high purity to avoid introducing confounding variables into the experiment. DTT solutions should be prepared fresh as it can oxidize in solution.

  • Optimization: The provided protocols offer a general guideline. It is crucial to optimize the concentrations of the this compound probe and DTT, as well as incubation times, for each specific application and biological system to achieve the desired outcome and minimize off-target effects.

  • Off-Target Modification: While this compound is highly reactive towards cysteine, it can also react with other nucleophilic residues such as histidine and methionine, particularly at higher pH and concentrations.[1] Proper quenching is essential to minimize these side reactions.

By following these guidelines and protocols, researchers can effectively utilize DTT to quench this compound reactions, enabling precise control over protein modification experiments and leading to more reliable and reproducible results.

References

Application Notes and Protocols: In-Solution vs. In-Gel Alkylation with 2-Bromoacetamide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in proteomics and related fields, the effective preparation of protein samples for mass spectrometry is paramount. A critical step in this process is the reduction and alkylation of cysteine residues to prevent the reformation of disulfide bonds, ensuring accurate protein identification and characterization. This document provides a detailed comparison of two common methodologies, in-solution and in-gel alkylation, with a focus on the use of 2-bromoacetamide.

Introduction to Protein Alkylation

Protein alkylation is a chemical modification that covalently attaches an alkyl group to specific amino acid residues, primarily the thiol group of cysteines. This process is essential in proteomics workflows to "cap" the reactive sulfhydryl groups after reduction of disulfide bonds, thereby preventing them from re-oxidizing.[1][2] Incomplete or inefficient alkylation can lead to difficulties in protein identification and ambiguous results. This compound, a haloacetamide, is an effective alkylating agent that reacts with cysteine residues to form a stable thioether bond. The choice between performing this reaction in-solution or within a polyacrylamide gel matrix depends on the specific experimental goals, sample complexity, and desired downstream analysis.

Comparative Analysis: In-Solution vs. In-Gel Alkylation

Both in-solution and in-gel alkylation techniques have distinct advantages and disadvantages. The selection of the appropriate method is crucial for optimizing protein and peptide identification in mass spectrometry-based proteomics.[3]

FeatureIn-Solution AlkylationIn-Gel Alkylation
Workflow Proteins are denatured, reduced, and alkylated in a liquid solution prior to enzymatic digestion.[1]Proteins are first separated by gel electrophoresis, then the protein bands are excised, and reduction and alkylation occur within the gel matrix.[1][4]
Advantages - Higher reaction efficiency and potentially better sequence coverage.[3]- More amenable to automation and high-throughput applications.- Suitable for a wide range of protein concentrations.- Effectively removes detergents and other contaminants present in the sample buffer during electrophoresis.[4]- Allows for the analysis of specific protein bands or spots, reducing sample complexity.[1]- Visual confirmation of protein separation and quantity.
Disadvantages - Susceptible to interference from detergents and other contaminants which may need to be removed prior to mass spectrometry.- Risk of protein precipitation during the procedure.- Can result in significant peptide loss during extraction from the gel matrix.[5]- The process is more labor-intensive and time-consuming.- Potential for incomplete digestion due to limited enzyme accessibility within the gel.[4]
Best Suited For - Complex protein mixtures where upfront fractionation is not required.- Quantitative proteomics studies.- Samples that are relatively pure and free of interfering substances.- Complex mixtures requiring protein separation before analysis.- Samples containing high concentrations of detergents or salts.- Targeted analysis of specific proteins or protein isoforms.

Quantitative Performance Comparison

Studies comparing the overall efficacy of in-solution and in-gel digestion workflows provide insights into the expected outcomes. While specific data for this compound is not extensively published in a comparative format, data from similar alkylating agents like iodoacetamide can be indicative.

MetricIn-Solution DigestionIn-Gel DigestionReference
Average Protein Sequence Coverage 19.7%16%[3]
Protein Identifications (Liver Perfusate) 8987[3]
Peptide Identifications (Liver Perfusate) 344198[3]
Proteins Identified (In-solution only vs. In-gel only) 22568[3]

These findings suggest that in-solution digestion can lead to higher sequence coverage and a greater number of identified peptides, indicating a more comprehensive analysis of the proteome.[3]

Experimental Workflows

The following diagrams illustrate the generalized workflows for in-solution and in-gel alkylation.

InSolutionWorkflow cluster_prep Sample Preparation cluster_alkylation Alkylation cluster_digestion Digestion & Analysis ProteinSample Protein Sample in Solution Denature Denaturation (e.g., Urea, SDS) ProteinSample->Denature Reduce Reduction (e.g., DTT, TCEP) Denature->Reduce Alkylate Alkylation with This compound Reduce->Alkylate Digest Enzymatic Digestion (e.g., Trypsin) Alkylate->Digest Desalt Peptide Desalting (e.g., C18) Digest->Desalt MS LC-MS/MS Analysis Desalt->MS

In-Solution Alkylation Workflow

InGelWorkflow cluster_gel Gel Electrophoresis cluster_ingel_processing In-Gel Processing cluster_digestion_extraction Digestion & Extraction ProteinSample Protein Sample SDSPAGE SDS-PAGE ProteinSample->SDSPAGE Excise Excise Protein Band SDSPAGE->Excise Destain Destain & Dehydrate Excise->Destain Reduce Reduction (e.g., DTT) Destain->Reduce Alkylate Alkylation with This compound Reduce->Alkylate Digest In-Gel Digestion (e.g., Trypsin) Alkylate->Digest Extract Peptide Extraction Digest->Extract MS LC-MS/MS Analysis Extract->MS

In-Gel Alkylation Workflow

Detailed Experimental Protocols

The following protocols provide a starting point for performing in-solution and in-gel alkylation with this compound. Optimization may be required depending on the specific sample and experimental conditions.

Protocol 1: In-Solution Alkylation with this compound

Materials:

  • Protein sample (10-100 µg)

  • Denaturation Buffer: 8 M Urea in 100 mM Tris-HCl, pH 8.5

  • Reducing Agent: 100 mM Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) in water (prepare fresh)

  • Alkylating Agent: 250 mM this compound in water (prepare fresh, protect from light)

  • Quenching Reagent: 100 mM DTT in water

  • Digestion Buffer: 50 mM Ammonium Bicarbonate, pH 8.0

  • Trypsin (sequencing grade), 0.5 µg/µL in 50 mM acetic acid

  • Formic Acid (FA)

Procedure:

  • Solubilization and Denaturation: Dissolve the protein pellet in 40 µL of Denaturation Buffer.

  • Reduction: Add the reducing agent to a final concentration of 5-10 mM (e.g., 2 µL of 100 mM DTT). Incubate at 56°C for 30-60 minutes.

  • Cooling: Allow the sample to cool to room temperature.

  • Alkylation: Add 250 mM this compound to a final concentration of 20-30 mM. Incubate for 30 minutes at room temperature in the dark.

  • Quenching (Optional but Recommended): To quench any unreacted this compound, add the quenching reagent to a final concentration of 10 mM and incubate for 15 minutes at room temperature in the dark.[6]

  • Dilution: Dilute the sample 5- to 10-fold with Digestion Buffer to reduce the urea concentration to below 1 M.

  • Digestion: Add trypsin at a 1:50 to 1:100 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Acidification: Stop the digestion by adding formic acid to a final concentration of 0.5-1% (pH < 3).

  • Desalting: Desalt the peptide mixture using a C18 StageTip or ZipTip prior to LC-MS/MS analysis.

Protocol 2: In-Gel Alkylation with this compound

Materials:

  • Coomassie-stained protein band excised from an SDS-PAGE gel

  • Destaining Solution: 50% Acetonitrile (ACN) in 50 mM Ammonium Bicarbonate

  • 100% Acetonitrile (ACN)

  • Reduction Solution: 10 mM DTT in 100 mM Ammonium Bicarbonate (prepare fresh)

  • Alkylation Solution: 55 mM this compound in 100 mM Ammonium Bicarbonate (prepare fresh, protect from light)

  • Digestion Buffer: 50 mM Ammonium Bicarbonate, pH 8.0

  • Trypsin (sequencing grade), 20 ng/µL in Digestion Buffer

  • Extraction Solution 1: 50% ACN / 5% Formic Acid

  • Extraction Solution 2: 100% ACN

Procedure:

  • Excision and Destaining: Excise the protein band of interest from the gel and cut it into small pieces (~1 mm³). Place the gel pieces in a microcentrifuge tube. Wash the gel pieces with water, then destain by incubating with Destaining Solution until the Coomassie blue is removed.

  • Dehydration: Remove the destaining solution and dehydrate the gel pieces by adding 100% ACN until they turn opaque white. Remove the ACN.

  • Reduction: Rehydrate the gel pieces in Reduction Solution, ensuring they are fully submerged. Incubate at 56°C for 45-60 minutes.[7]

  • Cooling and Reagent Removal: Cool the tube to room temperature and remove the DTT solution.

  • Alkylation: Add the Alkylation Solution to cover the gel pieces. Incubate for 30-45 minutes at room temperature in the dark.[7][8]

  • Washing and Dehydration: Remove the alkylation solution and wash the gel pieces with 100 mM Ammonium Bicarbonate. Dehydrate the gel pieces again with 100% ACN.

  • Drying: Remove the ACN and dry the gel pieces in a vacuum centrifuge.

  • Digestion: Rehydrate the gel pieces on ice with the trypsin solution. Add enough Digestion Buffer to cover the gel pieces and incubate overnight at 37°C.

  • Peptide Extraction: Extract the peptides by adding Extraction Solution 1, vortexing, and sonicating for 15 minutes. Collect the supernatant. Repeat the extraction with Extraction Solution 2. Pool the supernatants.

  • Drying and Reconstitution: Dry the pooled extracts in a vacuum centrifuge and reconstitute in an appropriate buffer (e.g., 2% ACN / 0.1% Formic Acid) for LC-MS/MS analysis.

Concluding Remarks

The choice between in-solution and in-gel alkylation with this compound is a critical decision in proteomic sample preparation. In-solution methods generally offer higher throughput and potentially greater peptide recovery, making them suitable for large-scale and quantitative studies.[3] Conversely, in-gel techniques provide an invaluable method for sample cleanup and the analysis of specific proteins from complex mixtures.[4] By understanding the principles and following the detailed protocols outlined in these application notes, researchers can better tailor their experimental design to achieve high-quality, reproducible results in their proteomic analyses.

References

Troubleshooting & Optimization

Technical Support Center: 2-Bromoacetamide Applications

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-bromoacetamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing off-target reactions and to offer troubleshooting support for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary reactive target of this compound in proteins?

This compound is a valuable reagent for covalently modifying proteins. Its primary target is the sulfhydryl group of cysteine residues due to the high nucleophilicity of the thiolate anion.[1][2] The reaction proceeds via an SN2 mechanism, forming a stable thioether bond.

Q2: What are the common off-target reactions of this compound?

While highly reactive towards cysteine, this compound can also react with other nucleophilic amino acid side chains, leading to off-target modifications. These include:

  • Histidine: The imidazole ring of histidine can be alkylated.

  • Lysine: The ε-amino group of lysine is a potential target.[3]

  • Methionine: The thioether side chain of methionine can be modified.[4][5]

  • N-terminal α-amino group: The free amino group at the N-terminus of a protein can also react.

The extent of these side reactions is influenced by factors such as pH, reagent concentration, and reaction time.

Q3: How does pH affect the selectivity of this compound for cysteine?

The pH of the reaction buffer is a critical parameter for controlling the selectivity of this compound. The reactivity of the cysteine sulfhydryl group is significantly enhanced at pH values above its pKa (around 8.5), where it exists predominantly in the more nucleophilic thiolate form.[1]

However, at higher pH values (typically > 9.0), the deprotonated forms of other nucleophilic groups, such as the ε-amino group of lysine, also become more reactive, increasing the likelihood of off-target reactions.[6] Therefore, a common strategy is to perform the reaction at a slightly alkaline pH, typically between 7.5 and 8.5, to achieve a balance between cysteine reactivity and selectivity.

Troubleshooting Guides

Problem 1: My mass spectrometry data shows extensive off-target modifications on lysine and histidine residues.

  • Possible Cause: The reaction pH was too high.

    • Solution: Lower the pH of your reaction buffer to a range of 7.5-8.5. This will favor the deprotonation of the more acidic cysteine thiol over the more basic amino groups of lysine and histidine.

  • Possible Cause: The concentration of this compound was too high.

    • Solution: Reduce the molar excess of this compound relative to your protein. A 5- to 10-fold molar excess over the concentration of free thiols is a good starting point.

  • Possible Cause: The reaction time was too long.

    • Solution: Decrease the incubation time. Monitor the reaction progress over time to determine the optimal duration for sufficient cysteine modification with minimal off-target reactions.

Problem 2: I am observing significant modification of methionine residues.

  • Possible Cause: Methionine oxidation can be a side reaction, particularly with haloacetamides.[4]

    • Solution: Consider using an alternative alkylating agent if methionine modification is a significant issue. Chloroacetamide has been reported to reduce off-target alkylation but may increase methionine oxidation, while iodoacetamide is generally more reactive than this compound and may also lead to off-target modifications.[4] Careful optimization of reaction conditions (lower concentration, shorter time) can also help minimize this side reaction.

Problem 3: The reaction is incomplete, with a significant portion of my protein remaining unmodified.

  • Possible Cause: The pH of the reaction buffer is too low.

    • Solution: Increase the pH to a range of 7.5-8.5 to enhance the nucleophilicity of the cysteine thiols.

  • Possible Cause: The protein was not fully reduced prior to alkylation.

    • Solution: Ensure complete reduction of disulfide bonds by using a sufficient concentration of a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) before adding this compound.

  • Possible Cause: The this compound solution has degraded.

    • Solution: Prepare a fresh solution of this compound immediately before use. The stability of this compound in aqueous solutions can be limited.

Data Presentation

Table 1: Relative Reactivity of Haloacetamides

Alkylating AgentRelative Reactivity
IodoacetamideMost Reactive
This compound Moderately Reactive
ChloroacetamideLeast Reactive

This table provides a general qualitative comparison of the reactivity of common haloacetamide alkylating agents.

Table 2: pH Dependence of Nucleophilic Amino Acid Reactivity

Amino AcidpKa of Side ChainReactivity Trend with Increasing pH
Cysteine~8.5Increases significantly above pKa
Histidine~6.0Increases above pKa
Lysine~10.5Increases significantly above pKa
N-terminus~8.0Increases above pKa

This table illustrates how the reactivity of key nucleophilic amino acids is influenced by pH, providing a basis for optimizing reaction selectivity.

Experimental Protocols

Protocol 1: Selective Alkylation of Cysteine Residues with this compound

This protocol provides a general guideline for the selective modification of cysteine residues in a purified protein sample.

Materials:

  • Purified protein containing cysteine residues

  • Reduction Buffer: 50 mM Tris-HCl, pH 8.0, containing 5 mM DTT

  • Alkylation Buffer: 50 mM Tris-HCl, pH 8.0

  • This compound stock solution (100 mM in a compatible organic solvent like DMF or DMSO, or freshly prepared in Alkylation Buffer)

  • Quenching Solution: 1 M DTT in water

  • Desalting column or dialysis equipment

Procedure:

  • Protein Preparation: Dissolve the purified protein in Reduction Buffer to a final concentration of 1-10 mg/mL.

  • Reduction: Incubate the protein solution at 37°C for 1 hour to ensure complete reduction of disulfide bonds.

  • Buffer Exchange (Optional but Recommended): If DTT interferes with downstream applications, remove the reducing agent by buffer exchange into Alkylation Buffer using a desalting column or dialysis.

  • Alkylation:

    • Add the this compound stock solution to the protein solution to achieve a final 5- to 10-fold molar excess over the concentration of free thiols.

    • Incubate the reaction mixture in the dark at room temperature (20-25°C) for 1-2 hours. The optimal time may need to be determined empirically.

  • Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 10-20 mM DTT. The thiol in DTT will react with and consume any excess this compound. Incubate for 15 minutes.

  • Removal of Excess Reagents: Remove excess this compound and quenching reagent by buffer exchange into the desired final buffer using a desalting column or dialysis.

  • Analysis: Verify the extent of modification using techniques such as mass spectrometry.

Visualizations

experimental_workflow cluster_prep Protein Preparation cluster_reaction Alkylation Reaction cluster_cleanup Purification & Analysis start Purified Protein reduction Reduction (e.g., 5 mM DTT, pH 8.0, 1h, 37°C) start->reduction buffer_exchange Buffer Exchange (remove DTT) reduction->buffer_exchange alkylation Add this compound (5-10x molar excess) Incubate in dark, RT, 1-2h buffer_exchange->alkylation quenching Quench Reaction (e.g., 10-20 mM DTT) alkylation->quenching cleanup Remove Excess Reagents (Desalting/Dialysis) quenching->cleanup analysis Analysis (e.g., Mass Spectrometry) cleanup->analysis

Caption: Experimental workflow for selective cysteine alkylation.

logical_relationship pH pH Cys_Selectivity Cysteine Selectivity pH->Cys_Selectivity Optimal ~7.5-8.5 Off_Target Off-Target Reactions pH->Off_Target Increases at high pH Concentration [this compound] Concentration->Off_Target Increases with higher conc. Time Reaction Time Time->Off_Target Increases with longer time Cys_Selectivity->Off_Target

Caption: Factors influencing this compound reaction outcomes.

References

optimizing 2-Bromoacetamide concentration to avoid over-alkylation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing alkylation reactions using 2-bromoacetamide. This guide is designed for researchers, scientists, and drug development professionals to address common challenges, with a specific focus on preventing over-alkylation of target molecules such as proteins, peptides, and other nucleophile-containing compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what is its primary application in research?

A1: this compound is a reactive chemical compound used as an alkylating agent. Its primary application is in the covalent modification of nucleophilic functional groups, most notably the thiol (-SH) groups of cysteine residues in proteins and peptides. This process, known as alkylation, is crucial for various applications, including proteomics sample preparation (to prevent disulfide bond reformation), enzyme inhibition studies, and bioconjugation.[1][2]

Q2: What is over-alkylation, and why is it a problem?

A2: Over-alkylation is an undesired side reaction where an excess of this compound reacts with either the target molecule at unintended sites or reacts multiple times with the intended site. This can lead to a heterogeneous mixture of products, alter the structure and function of the target molecule (e.g., a protein), and complicate downstream analysis like mass spectrometry by producing interfering peaks.[3][4][5]

Q3: Which amino acid residues are most susceptible to over-alkylation by this compound?

A3: While cysteine is the primary target, excess this compound can also react with other nucleophilic residues.[4] The general tendency for these side reactions is: Cysteine > Histidine > Aspartic Acid > Lysine > Methionine.[4][6] The N-terminal amino group of a peptide can also be a site for over-alkylation.[7]

Q4: How does pH affect the alkylation reaction?

A4: pH is a critical factor. The reactivity of the target nucleophile, particularly the cysteine thiol group, is highly pH-dependent. At alkaline pH (typically pH 8.0 and above), the thiol group is deprotonated to the more nucleophilic thiolate anion (-S⁻), which significantly accelerates the rate of alkylation.[1][8] However, higher pH can also increase the reactivity of other nucleophiles, such as the amino groups of lysine, potentially increasing off-target reactions.

Troubleshooting Guide: Preventing Over-alkylation

This guide provides solutions to specific issues encountered during alkylation with this compound.

Problem / Observation Potential Cause Recommended Solution
Mass spectrometry shows multiple additions of the acetamide group to my peptide/protein. Excessive Concentration: The concentration of this compound is too high relative to the target nucleophile (e.g., cysteine).[6][9]Optimize Stoichiometry: Perform a titration experiment starting with a 1.1 to 2-fold molar excess of this compound over the target thiol. Incrementally increase the ratio and monitor the reaction to find the optimal concentration that maximizes target modification while minimizing multiple additions.[9]
Reaction is complete, but I observe modification on non-cysteine residues (e.g., His, Lys). Prolonged Reaction Time: Allowing the reaction to proceed for too long, even at optimal concentrations, can lead to the slower modification of less reactive sites.[6][7]Monitor Reaction Kinetics: Set up a time-course experiment (e.g., taking aliquots at 5, 15, 30, 60 minutes) and quench the reaction with a thiol-containing reagent like DTT or 2-mercaptoethanol. Analyze each time point by LC-MS to determine the minimum time required for complete modification of the target site.
Alkylation is inconsistent between experiments. Inconsistent Temperature or pH: Reaction kinetics are sensitive to temperature and pH. Minor variations can lead to different outcomes.[1]Standardize Conditions: Ensure the reaction buffer pH is accurately prepared and stable. Perform the reaction in a temperature-controlled environment (e.g., a water bath or incubator). The typical temperature range is room temperature to 37°C.[1]
My target molecule has multiple reactive cysteines, and I want to achieve selective mono-alkylation. High Reagent Reactivity: this compound may be too reactive for highly sensitive substrates, leading to multiple modifications.Consider a Less Reactive Agent: If possible, test a less reactive haloacetamide like 2-chloroacetamide, which may offer better control.[5] Alternatively, carefully control the stoichiometry to be sub-equivalent (e.g., 0.8 equivalents) to the target and separate the mono-alkylated product chromatographically.
Factors Influencing Alkylation Efficiency and Specificity
FactorEffect on ReactionRecommendation for Optimization
Concentration Higher concentration increases reaction rate but also significantly raises the risk of over-alkylation on both target and non-target sites.[6][7]Start with a low molar excess (e.g., 1.5x over thiols) and titrate upwards.
Reaction Time Longer reaction times can drive the modification of less reactive, off-target sites.[6]Perform a time-course study to find the optimal duration.
Temperature Higher temperatures increase reaction kinetics for all potential sites.[1]Conduct reactions at a consistent, controlled temperature (e.g., room temperature).
pH Higher pH (>8) deprotonates thiols, making them more reactive, but can also increase reactivity of amines (e.g., Lysine).[1][10]Maintain a pH between 7.5 and 8.5 for optimal thiol selectivity.

Experimental Protocols

Protocol: Optimizing this compound Concentration

This protocol provides a general workflow for determining the optimal concentration of this compound to achieve complete mono-alkylation of a target thiol-containing molecule (e.g., a peptide) while minimizing over-alkylation.

1. Materials:

  • Target molecule (e.g., cysteine-containing peptide) of known concentration.

  • Reaction Buffer: 50 mM HEPES or Phosphate buffer, pH 8.2.

  • This compound (2-BAA) stock solution (e.g., 100 mM in DMSO or reaction buffer, freshly prepared).

  • Reducing Agent (optional, if starting with oxidized sample): 10 mM Dithiothreitol (DTT).

  • Quenching Solution: 2 M Dithiothreitol (DTT).

  • Analytical equipment: LC-MS system.

2. Procedure:

  • (Optional) Reduction Step: If your sample contains disulfide bonds, reduce it first by adding DTT to a final concentration of 1 mM and incubating at 37°C for 30 minutes.

  • Setup Titration Reactions: Prepare a series of reactions in separate microcentrifuge tubes. For a final reaction volume of 100 µL with a 10 µM peptide concentration:

    • Tube 1: 1.1x molar excess of 2-BAA (add 1.1 µL of 1 mM 2-BAA)

    • Tube 2: 2x molar excess of 2-BAA (add 2.0 µL of 1 mM 2-BAA)

    • Tube 3: 5x molar excess of 2-BAA (add 5.0 µL of 1 mM 2-BAA)

    • Tube 4: 10x molar excess of 2-BAA (add 10.0 µL of 1 mM 2-BAA)

    • Tube 5: Control (no 2-BAA).

  • Initiate Alkylation: Add the calculated volume of 2-BAA stock solution to each tube. Incubate all reactions at room temperature in the dark for 30 minutes.[9]

  • Quench the Reaction: Stop the reaction by adding the quenching solution (DTT) to a final concentration of 20 mM in each tube.

  • Analysis: Analyze each reaction mixture by LC-MS.

    • Extract ion chromatograms for the unmodified starting material, the desired mono-alkylated product, and potential di-alkylated (or other over-alkylated) products.

    • Calculate the percentage of conversion and the percentage of over-alkylation for each concentration.

  • Determine Optimal Concentration: Identify the lowest concentration of this compound that provides the highest yield of the mono-alkylated product with the lowest amount of over-alkylation.

Visualizations

Logical Diagram: Factors and Mitigation of Over-alkylation

G cluster_0 Contributing Factors cluster_1 Problem cluster_2 Mitigation Strategies Concentration High 2-BAA Concentration OverAlk Over-alkylation (Non-specific Modification) Concentration->OverAlk Time Excessive Reaction Time Time->OverAlk pH High pH (> 8.5) pH->OverAlk OptConc Optimize Concentration OverAlk->OptConc OptTime Optimize Reaction Time OverAlk->OptTime OptpH Control pH (7.5 - 8.5) OverAlk->OptpH Quench Quench Reaction OverAlk->Quench

Caption: Relationship between reaction factors, over-alkylation, and mitigation strategies.

Experimental Workflow: Optimizing this compound Concentration

G Start Start: Define Target Molecule (e.g., Peptide) Reduce Optional: Reduce Disulfides (DTT) Start->Reduce Setup Setup Titration Series (Varying Molar Excess of 2-BAA) React Incubate Reactions (Controlled Time & Temp) Setup->React Reduce->Setup Quench Quench Reactions (e.g., with excess DTT) React->Quench Analyze Analyze by LC-MS Quench->Analyze Evaluate Evaluate Results: % Mono-alkylated vs. % Over-alkylated Analyze->Evaluate Optimal Optimal Conditions Identified Evaluate->Optimal Goal Met Adjust Adjust Concentration or Time & Repeat Evaluate->Adjust Goal Not Met Adjust->Setup

Caption: A stepwise workflow for optimizing this compound concentration experimentally.

References

Technical Support Center: Removing Unreacted 2-Bromoacetamide from Protein Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice for effectively removing unreacted 2-bromoacetamide from protein samples.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unreacted this compound from my protein sample?

Unreacted this compound is a reactive alkylating agent. If not removed, it can continue to react with your protein, leading to non-specific modifications and protein aggregation. It can also interfere with downstream applications such as mass spectrometry, immunoassays, and functional studies by reacting with other molecules in your experimental system.

Q2: What are the primary methods for removing small molecules like this compound from protein samples?

The three most common and effective methods are Dialysis, Size Exclusion Chromatography (SEC), and Acetone Precipitation. Each method has its advantages and disadvantages in terms of efficiency, protein recovery, and sample handling.

Q3: Which method is the best for my specific application?

The choice of method depends on several factors including the properties of your protein (e.g., stability, concentration), the required final purity, the sample volume, and the available equipment. The table below provides a comparative overview to help you decide.

Q4: Can I use a combination of methods for enhanced purity?

Yes, in some cases, a combination of methods can be beneficial. For example, you might perform an initial bulk removal of this compound using dialysis followed by a final polishing step with size exclusion chromatography to ensure high purity.

Method Comparison

FeatureDialysisSize Exclusion Chromatography (SEC)Acetone Precipitation
Principle Passive diffusion of small molecules across a semi-permeable membrane.Separation of molecules based on their size as they pass through a porous resin.[1]Differential solubility of proteins and small molecules in an organic solvent.
Removal Efficiency High; can be increased with multiple buffer changes. The concentration of small contaminants can be decreased significantly.[2]High; very effective for separating small molecules from proteins.[3]High; efficient at removing small, soluble contaminants.[4]
Protein Recovery Can be high, but protein loss can occur due to non-specific binding to the dialysis membrane, especially with dilute samples.[5]Generally high (typically >90%), though some loss (5-10%) can occur.[6]Variable (50% to >95%); can be optimized by adding salt (e.g., 1-30 mM NaCl) to the acetone.[7][8]
Time Required Slow; typically requires several hours to overnight with multiple buffer changes.[9]Fast; can be completed in minutes to a few hours depending on the column and system.Fast; the precipitation and centrifugation steps are relatively quick.[10]
Sample Dilution Sample volume may increase.[9]Sample is diluted during elution.Protein is concentrated in the pellet.[4]
Protein Denaturation Generally non-denaturing.Generally non-denaturing, preserving protein structure and activity.[11]Can cause protein denaturation, and the pellet may be difficult to resolubilize.[4]
Best Suited For Large sample volumes, buffer exchange.High-resolution separation, final polishing steps, buffer exchange.Concentrating dilute samples, removing detergents and lipids in addition to small molecules.

Experimental Protocols

Dialysis

This method is suitable for removing this compound from larger sample volumes and for buffer exchange.

Materials:

  • Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO) (e.g., 3.5-10 kDa)

  • Dialysis buffer (a buffer in which your protein is stable and soluble)

  • Large beaker or container

  • Stir plate and stir bar

Protocol:

  • Prepare the Dialysis Membrane: Cut the dialysis tubing to the desired length and hydrate it according to the manufacturer's instructions.

  • Load the Sample: Secure one end of the tubing with a clip. Pipette your protein sample into the tubing, leaving some space at the top. Remove any air bubbles and seal the other end with a second clip.

  • Dialysis: Place the sealed tubing in a beaker containing a large volume of cold dialysis buffer (at least 200-500 times the sample volume).[2] Place the beaker on a stir plate and stir gently at 4°C.

  • Buffer Changes: Allow dialysis to proceed for 2-4 hours. Change the dialysis buffer. Repeat the buffer change at least two more times. For maximum removal, the final dialysis can be performed overnight.

  • Sample Recovery: Carefully remove the dialysis tubing from the buffer. Cut open one end and pipette the protein sample into a clean tube.

Size Exclusion Chromatography (SEC)

SEC, also known as gel filtration, is a rapid and gentle method for removing this compound and exchanging the buffer.

Materials:

  • Pre-packed desalting column (e.g., Sephadex G-25) or a packed SEC column

  • Chromatography system (e.g., FPLC or a simple gravity-flow setup)

  • Equilibration/running buffer (compatible with your protein and downstream application)

  • Fraction collector or collection tubes

Protocol:

  • Column Equilibration: Equilibrate the SEC column with at least 2-3 column volumes of the desired buffer.

  • Sample Loading: Load your protein sample onto the column. The sample volume should typically not exceed 30% of the total column volume for desalting applications.[12]

  • Elution: Begin the elution with the running buffer. The larger protein molecules will travel faster through the column and elute first, while the smaller this compound molecules will be retained in the pores of the resin and elute later.

  • Fraction Collection: Collect fractions as the sample elutes from the column. Monitor the protein elution using a UV detector (at 280 nm) or by performing a protein assay on the collected fractions.

  • Pooling Fractions: Pool the fractions containing your purified protein.

Acetone Precipitation

This method is useful for concentrating the protein sample while removing this compound. However, it may cause protein denaturation.

Materials:

  • Ice-cold acetone (-20°C)

  • Acetone-compatible centrifuge tubes

  • Refrigerated centrifuge

  • Buffer for resuspension

Protocol:

  • Pre-cool Acetone: Ensure you have a sufficient volume of acetone pre-chilled to -20°C.

  • Precipitation: Place your protein sample in a suitable centrifuge tube. Add 4 volumes of ice-cold acetone to the sample.

  • Incubation: Vortex the mixture gently and incubate at -20°C for at least 1 hour. For very dilute samples, an overnight incubation may be necessary.[13]

  • Centrifugation: Centrifuge the sample at high speed (e.g., 13,000-15,000 x g) for 10-15 minutes at 4°C to pellet the precipitated protein.

  • Supernatant Removal: Carefully decant the supernatant containing the acetone and dissolved this compound without disturbing the protein pellet.

  • Pellet Drying: Allow the pellet to air-dry for a short period (5-10 minutes) to remove residual acetone. Do not over-dry the pellet as it can make it difficult to redissolve.

  • Resuspension: Resuspend the protein pellet in a suitable buffer for your downstream application. Gentle vortexing or pipetting may be required to fully redissolve the protein.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Incomplete removal of this compound - Insufficient dialysis time or too few buffer changes.- Inappropriate SEC column choice or running conditions.- Single round of acetone precipitation was not enough.- Increase the duration of dialysis and the number of buffer changes.- Use a longer SEC column or a resin with a smaller pore size. Optimize the flow rate to improve resolution.- Perform a second round of acetone precipitation.[4]
Low protein recovery after dialysis - Non-specific binding of the protein to the dialysis membrane.- Protein precipitation during dialysis.- Use a dialysis device with a low-binding membrane. For very dilute samples, consider adding a carrier protein like BSA.[5]- Ensure the dialysis buffer has an appropriate pH and ionic strength to maintain protein solubility. Consider adding stabilizing agents like glycerol.
Protein precipitation during dialysis - The buffer composition (pH, salt concentration) is not optimal for protein stability.- The protein concentration is too high.- Optimize the dialysis buffer. Ensure the pH is not close to the protein's isoelectric point. Maintain an adequate salt concentration.- Dilute the protein sample before dialysis and concentrate it afterward if necessary.
Low protein recovery after SEC - Protein is sticking to the column matrix.- Protein is aggregated and being lost in the void volume or on the column filter.- Adjust the buffer composition, for example, by increasing the salt concentration to minimize ionic interactions.- Centrifuge the sample before loading to remove any pre-existing aggregates.
Protein pellet won't dissolve after acetone precipitation - The pellet was over-dried.- The protein has denatured and aggregated irreversibly.- Avoid over-drying the pellet. Try resuspending in a buffer containing a mild denaturant (e.g., low concentration of urea or guanidinium chloride) if compatible with your downstream application.[14]

Visual Workflows

DialysisWorkflow cluster_prep Preparation cluster_dialysis Dialysis Process cluster_recovery Recovery Start Protein Sample with Unreacted this compound PrepMembrane Prepare Dialysis Membrane LoadSample Load Sample into Dialysis Tubing PrepMembrane->LoadSample 1 Dialyze Dialyze against Large Volume of Buffer LoadSample->Dialyze 2 ChangeBuffer Change Buffer (2-3 times) Dialyze->ChangeBuffer 3 ChangeBuffer->Dialyze Repeat RecoverSample Recover Purified Protein Sample ChangeBuffer->RecoverSample 4 End Protein Sample Free of This compound RecoverSample->End

Diagram 1: Workflow for removing this compound using dialysis.

SECWorkflow cluster_prep Preparation cluster_sec Chromatography cluster_analysis Analysis & Recovery Start Protein Sample with Unreacted this compound Equilibrate Equilibrate SEC Column Load Load Sample onto Column Equilibrate->Load 1 Elute Elute with Running Buffer Load->Elute 2 Collect Collect Fractions Elute->Collect 3 Pool Pool Protein- Containing Fractions Collect->Pool 4 End Purified Protein Sample Pool->End

Diagram 2: Workflow for removing this compound using SEC.

PrecipitationWorkflow cluster_precip Precipitation cluster_separation Separation cluster_resuspend Resuspension Start Protein Sample with Unreacted this compound AddAcetone Add Cold Acetone Start->AddAcetone 1 Incubate Incubate at -20°C AddAcetone->Incubate 2 Centrifuge Centrifuge to Pellet Protein Incubate->Centrifuge 3 RemoveSupernatant Remove Supernatant Centrifuge->RemoveSupernatant 4 DryPellet Air-Dry Pellet RemoveSupernatant->DryPellet 5 Resuspend Resuspend in Appropriate Buffer DryPellet->Resuspend 6 End Purified and Concentrated Protein Sample Resuspend->End

Diagram 3: Workflow for removing this compound via precipitation.

TroubleshootingTree cluster_methods Select Method Used Start Issue: Incomplete removal of unreacted this compound Dialysis Dialysis Start->Dialysis SEC SEC Start->SEC Precipitation Precipitation Start->Precipitation Sol_Dialysis Increase dialysis time and buffer changes Dialysis->Sol_Dialysis Solution Sol_SEC Optimize column and flow rate SEC->Sol_SEC Solution Sol_Precipitation Perform a second precipitation step Precipitation->Sol_Precipitation Solution

Diagram 4: Troubleshooting decision tree for incomplete removal.

References

stability of 2-Bromoacetamide solutions for laboratory use

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information on the stability, preparation, and use of 2-bromoacetamide solutions in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary laboratory use?

This compound is a reactive chemical compound used primarily as an alkylating agent in biochemical research.[1] Its reactivity stems from the carbon-bromine bond, which allows it to form covalent bonds with nucleophiles.[1] It is commonly used to modify cysteine and histidine residues in proteins, making it a valuable tool for enzyme inhibition studies, protein structure-function analysis, and as a component in the development of covalent inhibitors.[1]

Q2: How should I prepare a stock solution of this compound?

For a detailed procedure, please refer to the "Experimental Protocols" section below. In general, to prepare a stock solution, this compound powder should be dissolved in an appropriate anhydrous organic solvent such as dimethyl sulfoxide (DMSO).[2] If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[2] It is crucial to use a high-purity solvent to minimize degradation.

Q3: What are the recommended storage conditions for this compound solutions?

Once prepared, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored in tightly sealed vials.[2] For long-term storage, it is recommended to keep the solutions at -80°C, where they can be stable for up to 6 months.[2] For shorter-term storage, -20°C is suitable for up to one month.[2] The solid, powdered form of this compound is stable for years when stored at -20°C or 4°C.

Q4: What are the main factors affecting the stability of this compound solutions?

The stability of this compound in solution is primarily affected by:

  • pH: The amide bond is susceptible to hydrolysis under strongly acidic or basic conditions.[1] The alkylating activity is also pH-dependent, as the nucleophilicity of target residues like cysteine is higher at a pH above their pKa.

  • Temperature: Elevated temperatures can accelerate degradation. Thermal decomposition has been noted at high temperatures (e.g., 100°C).

  • Nucleophiles: The presence of nucleophiles, including water, in the solution can lead to the degradation of this compound through substitution reactions.

Q5: Is this compound light-sensitive?

Although detailed photostability data for this compound is limited, the related compound N-bromoacetamide is known to be light-sensitive.[3] As a precautionary measure, it is highly recommended to store this compound solutions in amber vials or otherwise protected from light to minimize the risk of photodegradation.

Q6: What are the primary degradation pathways for this compound?

The primary degradation pathways for this compound in a laboratory setting are:

  • Hydrolysis: Reaction with water, which can be catalyzed by acid or base, will lead to the formation of 2-hydroxyacetamide and hydrobromic acid. Under harsh conditions, the amide bond itself can be hydrolyzed.[1]

  • Nucleophilic Substitution: As a reactive alkylating agent, this compound will react with any nucleophiles present in the solution, leading to its consumption.

Q7: What are common solvents for dissolving this compound?

This compound is soluble in a variety of organic solvents. Dimethyl sulfoxide (DMSO) is a common choice for preparing high-concentration stock solutions.[2] Other solvent systems, often for in vivo use, include combinations of DMSO with PEG300, Tween-80, and saline, or with corn oil.[2]

Q8: What are the key safety precautions when handling this compound?

This compound is toxic if swallowed and can cause severe skin burns and eye damage.[4] It is imperative to handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4]

Troubleshooting Guide

This guide addresses common issues encountered during the use of this compound solutions.

Problem 1: Precipitate forms upon dissolution or during storage.

  • Possible Cause 1: The solubility limit has been exceeded.

    • Solution: Gently warm the solution and/or use sonication to aid dissolution.[2] If the precipitate persists, the concentration may be too high for the chosen solvent. Consider preparing a more dilute solution.

  • Possible Cause 2: The solution was stored at a low temperature, causing the solute to crystallize.

    • Solution: Before use, allow the vial to warm to room temperature and vortex thoroughly to ensure all solute has redissolved.

  • Possible Cause 3: The solvent was not anhydrous, leading to hydrolysis and formation of less soluble degradation products.

    • Solution: Always use high-purity, anhydrous solvents for preparing stock solutions.

Problem 2: Loss of compound activity or inconsistent experimental results.

  • Possible Cause 1: Degradation of the this compound solution.

    • Solution: Ensure proper storage conditions (-80°C for long-term, -20°C for short-term) in tightly sealed, light-protected, single-use aliquots.[2] Avoid repeated freeze-thaw cycles.[2] If degradation is suspected, prepare a fresh stock solution.

  • Possible Cause 2: Reaction with components in the experimental buffer.

    • Solution: Buffers containing nucleophiles (e.g., Tris, glutathione, DTT, or other thiol-containing compounds) will react with and consume this compound. Use non-nucleophilic buffers such as HEPES, MES, or phosphate buffers.

Problem 3: Incomplete alkylation of the target molecule.

  • Possible Cause 1: Insufficient concentration of this compound or inadequate reaction time.

    • Solution: Increase the molar excess of this compound relative to the target molecule and/or extend the reaction time. Optimization of these parameters is often necessary for each specific application.

  • Possible Cause 2: Suboptimal pH of the reaction buffer.

    • Solution: The alkylation of cysteine residues is most efficient at a pH slightly above the pKa of the thiol group (around 8.5), where the more nucleophilic thiolate anion is present. Adjust the pH of your reaction buffer accordingly, while being mindful of the stability of your target molecule.

  • Possible Cause 3: The target nucleophile is not accessible (e.g., buried within a protein's structure or oxidized).

    • Solution: For proteins, consider performing the reaction under denaturing conditions to expose buried residues. Ensure that cysteine residues are in their reduced state by including a reducing agent like DTT or TCEP prior to alkylation, which must then be removed before adding the this compound.

Problem 4: Observation of unexpected side products.

  • Possible Cause 1: Non-specific alkylation of other nucleophilic residues.

    • Solution: While this compound is most reactive towards cysteine, it can also react with other residues such as histidine, lysine, aspartate, and glutamate, particularly at higher pH and concentrations.[1] Optimize the reaction conditions (lower pH, lower concentration of this compound, shorter reaction time) to improve specificity.

  • Possible Cause 2: The presence of impurities in the this compound or solvent.

    • Solution: Use high-purity this compound and anhydrous, high-grade solvents.

Data Presentation: Stability of this compound Solutions

The following table summarizes the recommended storage conditions and known stability information for this compound. Quantitative degradation rates are not extensively published; therefore, this data is based on manufacturer recommendations and chemical principles.

Storage ConditionSolventStabilityRecommendations
Solid Powder N/AUp to 2 years at 4°C, 3 years at -20°C[2]Store in a tightly sealed container in a dry, dark, and cool place.
In Solution DMSOUp to 6 months at -80°C[2]Prepare aliquots to avoid freeze-thaw cycles. Use anhydrous DMSO. Protect from light.
In Solution DMSOUp to 1 month at -20°C[2]Suitable for short-term storage. Prepare aliquots. Protect from light.
Aqueous Buffer e.g., HEPES, PBSUnstablePrepare fresh for immediate use. Stability is pH and temperature-dependent. Avoid nucleophilic buffers.

Experimental Protocols

Protocol for Preparation and Quantification of a this compound Stock Solution

  • Materials:

    • This compound (high purity)

    • Anhydrous dimethyl sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes or vials

    • Calibrated analytical balance

    • Vortex mixer and sonicator

  • Procedure for Preparing a 100 mM Stock Solution:

    • Equilibrate the this compound container to room temperature before opening to prevent moisture condensation.

    • In a chemical fume hood, weigh out 13.8 mg of this compound (MW = 137.96 g/mol ).

    • Transfer the powder to a sterile amber vial.

    • Add 1.0 mL of anhydrous DMSO to the vial.

    • Vortex the solution thoroughly until the solid is completely dissolved. If necessary, use a sonicator bath for a few minutes to aid dissolution.

    • Once fully dissolved, aliquot the stock solution into single-use volumes (e.g., 20 µL) in sterile, amber microcentrifuge tubes.

    • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

  • Quality Control (Optional but Recommended):

    • The concentration of the stock solution can be confirmed using methods such as quantitative NMR (qNMR) with an internal standard or by reacting a known amount with a thiol-containing compound like glutathione and quantifying the product using HPLC.

    • The purity of the solid material can be checked by its melting point, which should be in the range of 87-91°C.[4]

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solid Weigh Solid This compound dissolve Dissolve in Anhydrous DMSO prep_solid->dissolve aliquot Aliquot & Store at -80°C dissolve->aliquot thaw Thaw Aliquot aliquot->thaw dilute Dilute in Non-Nucleophilic Buffer (e.g., HEPES) thaw->dilute react React with Target Molecule dilute->react quench Quench Reaction (e.g., add excess thiol) react->quench analyze Analyze Results (e.g., MS, HPLC, Activity Assay) quench->analyze

Caption: General experimental workflow for using this compound.

troubleshooting_workflow cluster_precipitation Precipitation Issues cluster_activity Activity/Reproducibility Issues cluster_reaction Reaction Issues start Problem Encountered precipitate Precipitate in Solution? start->precipitate activity Loss of Activity or Inconsistent Results? start->activity incomplete Incomplete Reaction? start->incomplete side_products Side Products Observed? start->side_products precipitate_sol Warm/Sonicate Check Concentration Use Anhydrous Solvent precipitate->precipitate_sol Yes activity_sol Prepare Fresh Solution Check Buffer Composition (Avoid Nucleophiles) activity->activity_sol Yes incomplete_sol Increase Reagent Excess Optimize pH (7.5-8.5) Ensure Target is Accessible incomplete->incomplete_sol Yes side_products_sol Decrease Reagent Excess Lower pH Reduce Reaction Time side_products->side_products_sol Yes

Caption: Troubleshooting decision tree for this compound experiments.

cytoskeleton_disruption cluster_tubulin Microtubule Dynamics cluster_actin Actin Cytoskeleton BA This compound tubulin α/β-Tubulin Dimers BA->tubulin Alkylates Cysteine Residues g_actin G-actin Monomers BA->g_actin Interferes with Actin Dynamics mt Microtubules tubulin->mt Polymerization mt->tubulin Depolymerization disruption Disruption of Cytoskeletal Function mt->disruption f_actin F-actin Filaments g_actin->f_actin Polymerization f_actin->g_actin Depolymerization f_actin->disruption

Caption: Mechanism of this compound-induced cytoskeleton disruption.

adh_inhibition cluster_pathway Alcohol Dehydrogenase Pathway ethanol Ethanol adh Alcohol Dehydrogenase (ADH) (Active Site Cysteine) ethanol->adh Substrate acetaldehyde Acetaldehyde adh->acetaldehyde Product inactivated_adh Inactivated ADH (Covalently Modified) BA This compound BA->adh Irreversible Alkylation of Active Site Cysteine

Caption: Inhibition of Alcohol Dehydrogenase by this compound.

References

Validation & Comparative

A Researcher's Guide to Validating Protein Alkylation by 2-Bromoacetamide Using Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of 2-bromoacetamide with other common alkylating agents and details the experimental validation of protein alkylation using Western blotting. The content is tailored for researchers, scientists, and professionals in drug development, offering objective data and detailed protocols to ensure reliable and reproducible results.

Introduction to Protein Alkylation

Protein alkylation is a fundamental chemical modification where an alkyl group is covalently attached to specific amino acid residues.[1] This process is crucial in proteomics and biochemistry, primarily for blocking the thiol groups (-SH) of cysteine residues.[1][2] By "capping" these reactive groups, alkylation prevents the formation of unwanted disulfide bonds, which is essential for accurate protein identification, quantification, and structural analysis, particularly in mass spectrometry-based proteomics.[1][2]

This compound is a haloacetamide-based alkylating agent that, like its well-known counterpart iodoacetamide, irreversibly modifies cysteine residues through an SN2 nucleophilic substitution reaction.[3][4] This modification is critical for stabilizing the reduced state of proteins during experimental workflows.[1] Western blotting serves as a widely accessible and effective technique to validate the success of this alkylation, typically by observing a shift in the protein's electrophoretic mobility or by using specific antibodies.

Comparison of Common Alkylating Agents

The choice of alkylating agent significantly impacts the efficiency and specificity of the modification. While this compound is effective, its performance should be compared with other available reagents. The reactivity of haloacetamides is directly related to the halogen leaving group, with the general order being Iodine > Bromine > Chlorine.[5]

Table 1: Quantitative Comparison of Common Cysteine Alkylating Agents

ReagentReagent ClassPrimary Target(s)Reaction MechanismRelative ReactivityCommon Off-Target Reactions
This compound HaloacetamideCysteine, Lysine[1]SN2 Nucleophilic Substitution[3]HighLysine, Histidine, Methionine, N-terminus[3][5]
Iodoacetamide (IAA) HaloacetamideCysteine, Lysine[1]SN2 Nucleophilic Substitution[3]Very High (Higher than Bromoacetamide)[4][5]Highest completion rate but can cause significant side reactions, especially with Methionine.[3][6][7]
N-Ethylmaleimide (NEM) MaleimideCysteine[1][8]Michael Addition[3]Very High (Often faster than IAA)[8]High level of side reactions, particularly with the peptide N-terminus and lysine side chains.[3]
Acrylamide (AA) AcrylamideCysteineMichael AdditionModerateFewer side reactions compared to IAA and NEM, making it a good alternative.[3]
Chloroacetamide (CAA) HaloacetamideCysteine, LysineSN2 Nucleophilic SubstitutionModerate (Lower than Bromoacetamide)[5]Superior to other reagents in minimizing undesirable off-site reactions.[7]

Experimental Protocols

Below are detailed protocols for performing in-solution protein alkylation with this compound and subsequently validating the modification using Western blot.

Protocol 1: In-Solution Protein Alkylation

This protocol describes the steps to reduce and alkylate proteins in a cell lysate.

  • Sample Preparation (Lysis) :

    • Wash cultured cells with ice-cold 1X PBS.[9]

    • Lyse cells by adding ice-cold RIPA buffer (or a similar lysis buffer) supplemented with a protease inhibitor cocktail.[10]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.[10]

    • Agitate for 30 minutes at 4°C, then centrifuge at ~16,000 x g for 20 minutes at 4°C to pellet cell debris.[10]

    • Transfer the supernatant (protein lysate) to a new, pre-chilled tube.[9][10]

  • Protein Quantification :

    • Determine the protein concentration of the lysate using a standard method like the BCA Protein Assay.[9] This ensures equal protein loading in the subsequent Western blot.

  • Reduction of Disulfide Bonds :

    • To a specific amount of protein lysate (e.g., 50 µg), add a reducing agent such as Dithiothreitol (DTT) to a final concentration of 5-10 mM.

    • Incubate the mixture at 56°C for 25-30 minutes to reduce all disulfide bonds.[3]

  • Alkylation with this compound :

    • Prepare a fresh stock solution of this compound.

    • Add the this compound solution to the reduced protein sample to a final concentration that is in molar excess of the DTT (e.g., 25-50 mM).

    • Incubate the reaction in the dark at room temperature for 30-45 minutes. This step prevents the re-formation of disulfide bonds.[4]

  • Quenching the Reaction :

    • Stop the alkylation reaction by adding more DTT to the mixture to quench any unreacted this compound.[3]

  • Preparation for SDS-PAGE :

    • Add an equal volume of 2x Laemmli sample buffer to the alkylated protein sample.[10]

    • Boil the sample at 95-100°C for 5 minutes to denature the proteins.

    • The sample is now ready for gel electrophoresis.

Protocol 2: Western Blot Validation

This protocol outlines the steps to detect the alkylated protein of interest.

  • SDS-PAGE :

    • Load equal amounts of your control (non-alkylated) and this compound-treated (alkylated) protein samples into the wells of an SDS-PAGE gel. Include a molecular weight marker.

    • Run the gel according to the manufacturer's recommendations (e.g., 1-2 hours at 100 V).

  • Protein Transfer :

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[9]

    • Confirm successful transfer by staining the membrane with Ponceau S.

  • Blocking :

    • Incubate the membrane in a blocking solution (e.g., 5% non-fat dry milk or 3% BSA in TBST) for 1 hour at room temperature or overnight at 4°C with gentle agitation.[10] This minimizes non-specific antibody binding.

  • Antibody Incubation :

    • Incubate the membrane with a primary antibody specific to your protein of interest. The antibody should be diluted in the blocking buffer at the manufacturer's recommended concentration.

    • Incubate overnight at 4°C with gentle agitation.[9][11]

    • Wash the membrane three times for 5 minutes each with TBST.[11]

    • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

    • Wash the membrane again three times for 5 minutes each with TBST.[9]

  • Detection and Analysis :

    • Apply an enhanced chemiluminescent (ECL) substrate to the membrane.[10]

    • Capture the signal using a CCD camera-based imager.[10]

    • Analyze the resulting bands. Successful alkylation may be confirmed by a slight increase in the molecular weight (a "band shift") of the protein in the treated lane compared to the untreated control. The magnitude of the shift depends on the number of cysteine residues alkylated.

Visualizations

The following diagrams illustrate the key chemical and procedural aspects of this compound alkylation and its validation.

G A 1. Cell Lysis & Protein Extraction (RIPA Buffer) B 2. Protein Quantification (BCA Assay) A->B C 3. Reduction of Disulfides (DTT, 56°C) B->C D 4. Alkylation (this compound, RT, Dark) C->D E 5. Quench Reaction (Excess DTT) D->E F 6. Sample Denaturation (Laemmli Buffer, 95°C) E->F G 7. SDS-PAGE F->G H 8. Western Transfer (PVDF/Nitrocellulose) G->H I 9. Blocking (BSA or Milk) H->I J 10. Antibody Incubation (Primary & Secondary) I->J K 11. Chemiluminescent Detection J->K L 12. Data Analysis (Observe Band Shift) K->L G cluster_gel Western Blot Result cluster_bands cluster_explanation gel MW Marker Control (Untreated) Treated (+this compound) band1 exp1 Protein at original MW band1->exp1 band2 exp2 Protein with increased MW due to alkylation (Band Shift) band2->exp2

References

A Head-to-Head Comparison: 2-Bromoacetamide vs. Iodoacetamide for Cysteine Alkylation Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and efficient alkylation of cysteine residues is a critical step in various proteomic and biochemical workflows. The choice of alkylating agent can significantly impact experimental outcomes, influencing reaction speed, specificity, and the potential for off-target modifications. This guide provides an in-depth comparison of two commonly used haloacetamides, 2-bromoacetamide and iodoacetamide, for cysteine alkylation, supported by experimental data and detailed protocols.

The primary objective of cysteine alkylation is to covalently modify the thiol group (-SH) of cysteine residues, preventing the formation of disulfide bonds and ensuring protein denaturation and subsequent enzymatic digestion. Both this compound and iodoacetamide achieve this through a nucleophilic substitution reaction, but their inherent chemical properties lead to differences in reactivity and potential side reactions.

Executive Summary: Key Differences at a Glance

FeatureThis compoundIodoacetamide
Relative Reactivity Comparable to iodoacetamide[1]High
Second-Order Rate Constant Data not readily available~36 M⁻¹ min⁻¹ (at pH 7)
Primary Target Cysteine residuesCysteine residues
Known Off-Target Residues Methionine, Lysine, Histidine, Aspartic Acid, Glutamic Acid, Tyrosine, N-terminus[2][3]Methionine, Lysine, Histidine, Aspartic Acid, Glutamic Acid, Tyrosine, N-terminus[2][3][4]
Common Applications Proteomics, cross-linking studies[1]Proteomics, peptide mapping, inhibitor studies[5]

Reaction Kinetics and Efficiency

The efficiency of cysteine alkylation is largely governed by the reactivity of the alkylating agent. Iodoacetamide is widely recognized for its high reactivity towards the thiol group of cysteine. The second-order rate constant for the reaction of iodoacetamide with cysteine at pH 7 has been reported to be approximately 36 M⁻¹ min⁻¹ (which translates to 0.6 M⁻¹s⁻¹).

Specificity and Off-Target Modifications

A critical consideration when selecting an alkylating agent is its specificity for cysteine residues. Both this compound and iodoacetamide can react with other nucleophilic amino acid residues, leading to off-target modifications that can complicate data analysis.

Iodoacetamide is known to alkylate several other amino acid residues, including methionine, lysine, histidine, aspartic acid, glutamic acid, and the N-terminus of peptides[2][3][4]. The extent of these side reactions is influenced by factors such as reagent concentration, pH, temperature, and incubation time.

Similarly, this compound is expected to have a comparable profile of off-target modifications due to its similar chemical nature as a haloacetamide. While less extensively documented, side reactions with methionine and other nucleophilic residues are known to occur[2]. Researchers should be aware of these potential modifications and optimize their experimental conditions to minimize their occurrence.

Experimental Protocols

Detailed and optimized protocols are essential for achieving complete and specific cysteine alkylation. Below are representative protocols for both this compound and iodoacetamide, primarily for in-solution alkylation in a proteomics workflow.

In-Solution Alkylation Protocol for Mass Spectrometry

This protocol is a general guideline and may require optimization based on the specific protein sample and downstream application.

1. Protein Solubilization and Reduction:

  • Resuspend the protein pellet in a denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5).

  • Add a reducing agent, such as Dithiothreitol (DTT) to a final concentration of 5-10 mM or Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 5 mM.

  • Incubate at 56-60°C for 30-60 minutes to reduce all disulfide bonds.

  • Allow the sample to cool to room temperature.

2. Cysteine Alkylation:

  • For this compound:

    • Prepare a fresh stock solution of this compound (e.g., 200 mM in the same buffer).

    • Add the this compound solution to the reduced protein sample to a final concentration of 15-20 mM.

    • Incubate in the dark at room temperature for 30-45 minutes.

  • For Iodoacetamide:

    • Prepare a fresh stock solution of iodoacetamide (e.g., 500 mM in the same buffer). It is crucial to prepare this solution fresh as it is light-sensitive and unstable[7].

    • Add the iodoacetamide solution to the reduced protein sample to a final concentration of 15-55 mM[7].

    • Incubate in the dark at room temperature for 20-30 minutes[7].

3. Quenching the Reaction:

  • To stop the alkylation reaction, add DTT to a final concentration of 20 mM.

  • Incubate for 15 minutes at room temperature.

4. Sample Preparation for Mass Spectrometry:

  • Dilute the sample with an appropriate buffer (e.g., 100 mM Tris-HCl, pH 8.5) to reduce the urea concentration to less than 2 M.

  • Proceed with enzymatic digestion (e.g., with trypsin).

  • Desalt the resulting peptides using a C18 spin column or similar method before analysis by mass spectrometry.

Visualizing the Workflow and Reaction Mechanism

To better understand the experimental process and the chemical reactions involved, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation Protein_Extraction Protein Extraction & Solubilization Reduction Reduction of Disulfide Bonds (DTT/TCEP) Protein_Extraction->Reduction Denaturing Buffer Alkylation Cysteine Alkylation (this compound or Iodoacetamide) Reduction->Alkylation Quenching Quenching of Excess Alkylating Agent Alkylation->Quenching Digestion Enzymatic Digestion (e.g., Trypsin) Quenching->Digestion Desalting Peptide Desalting (C18 Cleanup) Digestion->Desalting MS_Analysis Mass Spectrometry Analysis (LC-MS/MS) Desalting->MS_Analysis

A typical proteomics workflow involving cysteine alkylation.

alkylation_mechanism cluster_reaction Cysteine Alkylation by Haloacetamide Cysteine Cysteine Residue (Protein-SH) Transition_State Transition State Cysteine->Transition_State Haloacetamide Haloacetamide (X-CH2-CONH2) X = Br or I Haloacetamide->Transition_State Product S-Carboxamidomethyl Cysteine (Protein-S-CH2-CONH2) Transition_State->Product Leaving_Group Halide Ion (X⁻) Transition_State->Leaving_Group

The SN2 reaction mechanism for cysteine alkylation.

Conclusion

Both this compound and iodoacetamide are effective reagents for the alkylation of cysteine residues in proteomics and other biochemical applications. Iodoacetamide is the more commonly used and is known for its high reactivity. While quantitative kinetic data for this compound is not as readily available, it is considered to have comparable reactivity. The choice between the two may depend on factors such as cost, availability, and specific experimental requirements. For both reagents, careful optimization of reaction conditions is crucial to maximize alkylation efficiency and minimize off-target modifications. Researchers should consider the potential for side reactions with residues other than cysteine and adjust their protocols accordingly to ensure the generation of high-quality, interpretable data.

References

A Head-to-Head Comparison of 2-Bromoacetamide and Chloroacetamide for Proteomics Sample Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking to optimize their proteomics workflows, the choice of alkylating agent is a critical step that can significantly impact data quality. This guide provides an objective comparison of two commonly used haloacetamide reagents, 2-bromoacetamide and chloroacetamide, for the alkylation of cysteine residues during proteomics sample preparation. We will delve into their reactivity, side reactions, and overall performance, supported by experimental data and detailed protocols.

In bottom-up proteomics, the reduction of disulfide bonds and subsequent alkylation of the resulting free cysteine residues are essential for preventing protein refolding and ensuring efficient enzymatic digestion. This process, known as carbamidomethylation when using acetamide-based reagents, adds a mass of +57.02 Da to each cysteine residue. While iodoacetamide has traditionally been the most popular choice, concerns over its side reactions have led researchers to explore alternatives like this compound and chloroacetamide.

The Mechanism of Cysteine Alkylation

Both this compound and chloroacetamide alkylate cysteine residues via a nucleophilic substitution reaction (SN2). The deprotonated thiol group of the cysteine side chain acts as a nucleophile, attacking the electrophilic carbon atom bearing the halogen. The halogen then leaves as a halide ion, forming a stable thioether bond.

The reactivity of haloacetamides is largely governed by the nature of the halogen leaving group, with the general trend being Iodo > Bromo > Chloro. This suggests that iodoacetamide is the most reactive, followed by bromoacetamide, and then chloroacetamide. However, reactivity is not the sole determinant of an ideal alkylating agent; specificity and the propensity for side reactions are equally important considerations.

Performance Comparison: Reactivity and Side Reactions

The choice between this compound and chloroacetamide involves a trade-off between reactivity and the profile of off-target modifications. While direct head-to-head comparisons in the literature are limited, data from studies comparing them individually or in cocktails with iodoacetamide provide valuable insights.

ParameterThis compoundChloroacetamideKey Findings & References
Relative Reactivity Higher than chloroacetamide, comparable to iodoacetamide.[1]Lower than this compound and iodoacetamide.The reactivity trend for haloacetamides is I > Br > Cl, based on the leaving group ability of the halide.[1]
Alkylation Efficiency Generally high, though can be site-dependent due to steric hindrance.[1]Generally high (>97%), but can be influenced by reaction conditions.Studies have shown high alkylation efficiencies for chloroacetamide under various conditions.[2] The efficiency of all haloacetamides can be affected by the steric accessibility of the cysteine residue.[1]
Methionine Oxidation Data not extensively reported, but expected to be lower than chloroacetamide.Can cause significant methionine oxidation, with up to 40% of methionine-containing peptides being oxidized in some studies.[3][4]Hains and Robinson (2017) reported a significant increase in methionine oxidation with chloroacetamide compared to iodoacetamide.[3][4]
Other Off-Target Modifications Can react with other nucleophilic residues like lysine, histidine, and the N-terminus, though generally considered more specific than iodoacetamide.[1]Reduces off-target alkylation on residues such as the N-terminus, Asp, Glu, Lys, Ser, Thr, and Tyr compared to iodoacetamide.[3][4]While reducing some off-target modifications, the significant increase in methionine oxidation is a major drawback of chloroacetamide.[3][4]
Peptide/Protein Identifications May offer advantages in specific contexts or as part of a cocktail.[1][5][6]Some studies report a higher number of identified peptides and fewer off-site reactions compared to other agents, including iodoacetamide.[7]There is some conflicting evidence in the literature, suggesting the optimal choice may be context-dependent.[3][4][7]

Experimental Protocols

Below are detailed methodologies for performing cysteine alkylation using this compound and chloroacetamide in a typical proteomics workflow.

Protocol 1: Cysteine Alkylation with this compound

This protocol is based on general procedures for haloacetamide alkylation.

  • Protein Reduction:

    • Resuspend your protein sample in a suitable buffer (e.g., 8 M urea, 100 mM Tris-HCl, pH 8.5).

    • Add dithiothreitol (DTT) to a final concentration of 10 mM.

    • Incubate at 56°C for 30 minutes.

    • Cool the sample to room temperature.

  • Alkylation:

    • Prepare a fresh stock solution of this compound (e.g., 200 mM in the same buffer).

    • Add the this compound solution to the reduced protein sample to a final concentration of 20 mM.

    • Incubate in the dark at room temperature for 30 minutes.

  • Quenching:

    • Quench the reaction by adding DTT to a final concentration of 20 mM and incubate for 15 minutes.

  • Sample Cleanup and Digestion:

    • Proceed with your standard protocol for buffer exchange (e.g., using spin filters or precipitation) to remove urea and excess reagents.

    • Resuspend the alkylated proteins in a digestion-compatible buffer (e.g., 50 mM ammonium bicarbonate).

    • Add your protease of choice (e.g., trypsin) and incubate as required.

Protocol 2: Cysteine Alkylation with Chloroacetamide

This protocol is adapted from established methods for chloroacetamide alkylation.

  • Protein Reduction:

    • Dissolve the protein sample in a denaturing buffer (e.g., 6 M urea, 2 M thiourea in 10 mM HEPES, pH 8.0).

    • Add DTT to a final concentration of 10 mM.

    • Incubate at room temperature for 1 hour.

  • Alkylation:

    • Add chloroacetamide to the reduced protein sample to a final concentration of 55 mM.

    • Incubate in the dark at room temperature for 1 hour.

  • Quenching:

    • Quench the alkylation reaction by adding DTT to a final concentration of 10 mM.

  • Sample Cleanup and Digestion:

    • Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M.

    • Add trypsin and incubate overnight at 37°C.

Visualizing the Workflow and Chemistry

To better illustrate the processes described, the following diagrams were generated using Graphviz.

G cluster_workflow Proteomics Sample Preparation Workflow Protein Protein Sample Denature Denaturation & Reduction (e.g., DTT, TCEP) Protein->Denature Alkyl Alkylation (this compound or Chloroacetamide) Denature->Alkyl Quench Quenching (e.g., DTT) Alkyl->Quench Digest Proteolytic Digestion (e.g., Trypsin) Quench->Digest LCMS LC-MS/MS Analysis Digest->LCMS G cluster_reaction Cysteine Alkylation by Haloacetamide Cys Protein-Cys-S⁻ Halo + Br/Cl-CH₂-CONH₂ Product Protein-Cys-S-CH₂-CONH₂ Halo->Product SN2 Reaction Halide + Br⁻/Cl⁻

References

2-Bromoacetamide: A Superior Reagent for Cysteine Alkylation in Advanced Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical biology and proteomics, the selective modification of cysteine residues is a cornerstone of numerous experimental strategies. Haloacetamides, including 2-iodoacetamide, 2-bromoacetamide, and 2-chloroacetamide, are ubiquitously employed as alkylating agents for this purpose. While structurally similar, their reactivity and specificity profiles exhibit critical differences that can significantly impact experimental outcomes. This guide provides an in-depth comparison of this compound with its haloacetamide counterparts, supported by experimental data, to inform the selection of the optimal reagent for your research needs.

Reactivity and Specificity: A Balancing Act

The reactivity of haloacetamides in S-alkylation of cysteine is dictated by the nature of the halogen leaving group, following the established trend: Iodoacetamide > this compound > 2-Chloroacetamide . This hierarchy is a direct consequence of the bond strength between the carbon and the halogen atom. While high reactivity can be advantageous for ensuring complete alkylation, it often comes at the cost of specificity, leading to undesirable side reactions with other nucleophilic amino acid residues.

This compound emerges as a superior choice by offering a well-balanced profile of robust reactivity and enhanced specificity. It is sufficiently reactive to ensure efficient cysteine modification under standard experimental conditions, while exhibiting a reduced propensity for off-target reactions compared to the hyper-reactive iodoacetamide.

Undesirable Side Reactions: A Critical Consideration

A major drawback of highly reactive alkylating agents is their potential to modify amino acids other than cysteine, leading to artifacts in downstream analysis, particularly in mass spectrometry-based proteomics.

  • Iodoacetamide: Its high electrophilicity can result in the alkylation of methionine, histidine, lysine, aspartate, glutamate, and the N-terminus of peptides.[1][2] The modification of methionine by iodoacetamide is a particularly significant issue, as it can complicate data analysis.[1]

  • 2-Chloroacetamide: While generally less reactive and therefore more specific towards cysteine, it has been shown to cause a significant increase in the oxidation of methionine residues.[3] This artifact can be misinterpreted as a biologically relevant post-translational modification.

  • This compound: This reagent provides a favorable compromise, demonstrating a lower incidence of over-alkylation and methionine modification compared to iodoacetamide, and avoiding the methionine oxidation issues associated with chloroacetamide.[4]

Quantitative Comparison of Haloacetamide Performance

To facilitate a direct comparison, the following table summarizes the key performance characteristics of the three haloacetamides based on published experimental data.

Feature2-IodoacetamideThis compound2-Chloroacetamide
Relative Reactivity with Cysteine HighestModerate-HighLowest
Primary Side Reactions Alkylation of Met, His, Lys, Asp, Glu, N-terminus[1][2]Lower incidence of off-target alkylationMethionine oxidation[3]
Specificity for Cysteine ModerateHighHigh (but with caveats)
Handling and Stability Light-sensitiveMore stable than iodoacetamideStable

Experimental Protocols

A detailed protocol for the comparative analysis of haloacetamide efficiency in alkylating a model protein (e.g., Bovine Serum Albumin, BSA) is provided below. This protocol can be adapted for specific proteins of interest.

Objective: To compare the efficiency and specificity of 2-Iodoacetamide, this compound, and 2-Chloroacetamide in alkylating cysteine residues of a protein sample.
Materials:
  • Bovine Serum Albumin (BSA)

  • Dithiothreitol (DTT)

  • Tris-HCl buffer (pH 8.0)

  • Urea

  • 2-Iodoacetamide (IAM)

  • This compound (BAM)

  • 2-Chloroacetamide (CAM)

  • Acetonitrile (ACN)

  • Formic acid (FA)

  • Trypsin (proteomics grade)

  • LC-MS/MS system

Procedure:
  • Protein Solubilization and Reduction:

    • Dissolve BSA in a buffer containing 8 M Urea and 100 mM Tris-HCl, pH 8.0, to a final concentration of 1 mg/mL.

    • Add DTT to a final concentration of 10 mM.

    • Incubate at 56°C for 30 minutes to reduce disulfide bonds.

    • Cool the sample to room temperature.

  • Alkylation:

    • Divide the reduced protein solution into four equal aliquots.

    • To three of the aliquots, add IAM, BAM, or CAM, respectively, to a final concentration of 55 mM. The fourth aliquot will serve as a no-alkylation control.

    • Incubate the samples in the dark at room temperature for 30 minutes.

  • Quenching and Digestion:

    • Quench the alkylation reaction by adding DTT to a final concentration of 20 mM and incubate for 15 minutes.

    • Dilute the samples 10-fold with 100 mM Tris-HCl, pH 8.0, to reduce the urea concentration to below 1 M.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Sample Cleanup and LC-MS/MS Analysis:

    • Acidify the digests with formic acid to a final concentration of 0.1%.

    • Desalt the peptide mixtures using C18 spin columns according to the manufacturer's protocol.

    • Analyze the desalted peptides by LC-MS/MS.

  • Data Analysis:

    • Search the MS/MS data against the BSA sequence using a suitable search engine (e.g., MaxQuant, Proteome Discoverer).

    • Configure the search parameters to include carbamidomethyl (for IAM and BAM) or carboxymethyl (for CAM) of cysteine as a fixed modification.

    • Include potential modifications of methionine (oxidation, alkylation), histidine, lysine, aspartate, glutamate, and the N-terminus as variable modifications.

    • Quantify the percentage of cysteine alkylation and the frequency of off-target modifications for each haloacetamide.

Visualizing the Role of Haloacetamides in Covalent Inhibition

Haloacetamides are frequently incorporated as "warheads" in the design of covalent inhibitors, which form a permanent bond with a target protein, often at a catalytic cysteine residue. The following diagram illustrates the general mechanism of action of a haloacetamide-based covalent inhibitor targeting the bacterial enzyme MurA, a key enzyme in peptidoglycan biosynthesis.

MurA_Inhibition cluster_0 Peptidoglycan Biosynthesis Pathway cluster_1 Covalent Inhibition UDP_NAG UDP-N-acetylglucosamine MurA MurA Enzyme (Active Site Cys-SH) UDP_NAG->MurA PEP Phosphoenolpyruvate PEP->MurA Product Enolpyruvyl-UDP-N-acetylglucosamine MurA->Product Catalysis Inhibited_MurA Inhibited MurA (Cys-S-CH2-CO-R) Peptidoglycan Peptidoglycan Product->Peptidoglycan Inhibitor Haloacetamide Inhibitor (R-CO-CH2-X) Inhibitor->MurA Covalent Bonding to Cys Haloacetamide_Comparison_Workflow start Start: Protein Sample reduction Reduction (e.g., DTT) start->reduction alkylation Alkylation with: - Iodoacetamide - Bromoacetamide - Chloroacetamide reduction->alkylation digestion Proteolytic Digestion (e.g., Trypsin) alkylation->digestion lcms LC-MS/MS Analysis digestion->lcms data_analysis Data Analysis: - Cysteine Alkylation % - Off-target Modifications lcms->data_analysis conclusion Conclusion: Select Optimal Reagent data_analysis->conclusion

References

quantitative proteomics analysis of 2-Bromoacetamide labeled proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of quantitative proteomics, the precise and efficient labeling of proteins is paramount for accurate analysis. While iodoacetamide (IAA) has long been the reagent of choice for alkylating cysteine residues, researchers are continually exploring alternatives to optimize workflows and enhance data quality. This guide provides a comprehensive comparison of 2-Bromoacetamide (2-BA) as a viable alternative to IAA for the quantitative analysis of labeled proteins, supported by available experimental data and detailed protocols.

Performance Comparison: this compound vs. Iodoacetamide

The selection of an appropriate alkylating agent is critical as it can significantly impact the outcome of a quantitative proteomics experiment. The ideal reagent should exhibit high reactivity and specificity towards cysteine residues, minimal side reactions, and result in complete alkylation to ensure accurate quantification.

While direct, extensive quantitative comparisons of this compound and iodoacetamide are not abundant in published literature, existing studies and the chemical properties of haloacetamides allow for a comparative assessment. One study highlighted the utility of a cocktail of chloroacetamide, bromoacetamide, and iodoacetamide to ensure complete alkylation of cysteine residues, suggesting that this compound is an effective alkylating agent.[1] The reactivity of haloacetamides is influenced by the nature of the halogen leaving group, and bromoacetamide is considered to have comparable reactivity to iodoacetamide.[2]

Table 1: Comparison of Alkylating Agent Performance

FeatureThis compound (2-BA)Iodoacetamide (IAA)Key Considerations
Primary Target Cysteine Thiol GroupsCysteine Thiol GroupsBoth reagents effectively alkylate reduced cysteine residues, preventing the reformation of disulfide bonds.
Reactivity High, comparable to IAAHigh, widely used standardThe bromo- group is a good leaving group, leading to efficient alkylation.
Specificity Primarily targets cysteinesPrimarily targets cysteinesLike other haloacetamides, potential for off-target reactions exists.
Common Side Reactions Expected to be similar to IAA (e.g., alkylation of Met, His, Lys, N-terminus)Alkylation of Met, His, Lys, N-terminus[3][4]Iodine-containing reagents have been shown to cause a prominent neutral loss from methionine-containing peptides.[3]
Impact on Quantification Potentially similar to IAACan lead to underestimation of Met-containing peptides due to side reactions and neutral loss[3]Incomplete alkylation can lead to inaccurate quantification. A cocktail approach may mitigate this.[1]
Cost-Effectiveness Generally cost-effectiveGenerally cost-effectivePrices may vary by supplier.

Experimental Protocols

A detailed and robust experimental protocol is crucial for reproducible and reliable results in quantitative proteomics. The following section outlines a general workflow for protein alkylation using this compound, which can be integrated into standard bottom-up proteomics pipelines.

Experimental Workflow for this compound Labeling

The following diagram illustrates a typical workflow for quantitative proteomics analysis involving protein reduction, alkylation with this compound, and subsequent mass spectrometry analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_digestion Digestion cluster_analysis Analysis Protein_Extraction Protein Extraction from Cells/Tissues Reduction Reduction (e.g., DTT, TCEP) Protein_Extraction->Reduction Alkylation Alkylation with This compound Reduction->Alkylation Digestion Proteolytic Digestion (e.g., Trypsin) Alkylation->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Data Analysis (Protein ID & Quant) LC_MS->Data_Analysis signaling_pathway Stimulus External Stimulus (e.g., Oxidative Stress) ROS Increased ROS Stimulus->ROS Protein Signaling Protein (with reactive Cys) ROS->Protein Inactive_Protein Inactive Protein (Reduced Cys-SH) Protein->Inactive_Protein Alkylation with 2-BA probe (blocks modification) Active_Protein Active Protein (Oxidized Cys-SOH) Protein->Active_Protein Oxidation Downstream Downstream Signaling & Cellular Response Active_Protein->Downstream

References

A Comparative Guide to Identifying 2-Bromoacetamide Modification Sites by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise identification of protein modification sites is crucial for understanding protein function, elucidating signaling pathways, and developing targeted therapeutics. Alkylating agents are indispensable tools in mass spectrometry-based proteomics for stabilizing cysteine residues. Among these, 2-Bromoacetamide offers a reactive option for cysteine modification. This guide provides an objective comparison of this compound with other common alkylating agents, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate reagent for specific research needs.

Performance Comparison of Alkylating Agents

The choice of an alkylating agent can significantly impact the quality and interpretation of proteomic data. Key performance indicators include the efficiency of cysteine alkylation and the extent of off-target modifications. Ideally, an alkylating agent should exhibit high reactivity towards cysteine residues while minimizing non-specific reactions with other amino acids.

Quantitative Comparison of Alkylation Efficiency and Off-Target Modifications

The following table summarizes the performance of this compound and its alternatives. Data for this compound is often comparable to other haloacetamides like iodoacetamide (IAA) and chloroacetamide (CAA).

Alkylating AgentPrimary TargetAlkylation Efficiency (Cysteine)Key Off-Target ModificationsMethionine OxidationImpact on Peptide ID
This compound CysteineHighLysine, Histidine, N-terminusModerateGenerally Good
Iodoacetamide (IAA) CysteineVery HighLysine, Histidine, N-terminus, MethionineLow (2-5%)[1]High
Chloroacetamide (CAA) CysteineHighLower off-target than IAA[1]High (up to 40%)[1]Can be reduced
N-ethylmaleimide (NEM) CysteineHighN-terminus, LysineLowCan be lower

Note: Quantitative data for this compound's off-target modifications are not as extensively documented as for IAA and CAA. However, as a haloacetamide, it is expected to have a similar reactivity profile to IAA, albeit with potential differences in reaction kinetics.

Experimental Protocols

Detailed and consistent experimental protocols are critical for reproducible results in proteomic studies. Below are standardized protocols for protein alkylation using this compound and its common alternatives.

General Workflow for Protein Alkylation

The following diagram illustrates the typical bottom-up proteomics workflow for identifying protein modifications using LC-MS/MS.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis p1 Protein Extraction & Solubilization p2 Reduction (e.g., DTT, TCEP) p1->p2 p3 Alkylation (e.g., this compound) p2->p3 p4 Enzymatic Digestion (e.g., Trypsin) p3->p4 a1 Peptide Separation (LC) p4->a1 a2 Mass Spectrometry (MS1) a1->a2 a3 Peptide Fragmentation (MS/MS) a2->a3 d1 Database Searching a3->d1 d2 Modification Site Localization d1->d2 d3 Quantitative Analysis d2->d3

General workflow for identifying protein modifications.
Protocol 1: Alkylation with this compound

  • Protein Reduction:

    • Resuspend the protein sample in a denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5).

    • Add a reducing agent, such as Dithiothreitol (DTT) to a final concentration of 10 mM or Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 5 mM.[2]

    • Incubate for 30-60 minutes at 37-56°C.[3]

  • Alkylation:

    • Cool the sample to room temperature.

    • Add freshly prepared this compound solution to a final concentration of 20-55 mM.

    • Incubate for 30 minutes at room temperature in the dark.

  • Quenching:

    • Quench the excess this compound by adding DTT to a final concentration of 20 mM and incubate for 15 minutes.

  • Sample Preparation for Digestion:

    • Dilute the sample with an appropriate buffer (e.g., 100 mM Tris-HCl, pH 8.5) to reduce the urea concentration to less than 2 M.

  • Enzymatic Digestion:

    • Add a protease, such as trypsin, at a 1:50 to 1:100 enzyme-to-protein ratio.

    • Incubate overnight at 37°C.

  • Sample Cleanup:

    • Acidify the sample with formic acid or trifluoroacetic acid to stop the digestion.

    • Desalt the peptides using a C18 solid-phase extraction column prior to LC-MS/MS analysis.

Protocol 2: Alkylation with Iodoacetamide (IAA)

The protocol for IAA is similar to that of this compound.

  • Protein Reduction: Follow the same procedure as in Protocol 1.

  • Alkylation: Add freshly prepared IAA to a final concentration of 20-55 mM and incubate for 30 minutes at room temperature in the dark.[2][3]

  • Quenching and Digestion: Follow steps 3-6 from Protocol 1.

Protocol 3: Alkylation with Chloroacetamide (CAA)
  • Protein Reduction: Follow the same procedure as in Protocol 1.

  • Alkylation: Add freshly prepared CAA to a final concentration of 20-55 mM and incubate for 30 minutes at room temperature in the dark.

  • Quenching and Digestion: Follow steps 3-6 from Protocol 1.

Protocol 4: Alkylation with N-ethylmaleimide (NEM)
  • Protein Reduction: Follow the same procedure as in Protocol 1.

  • Alkylation: Add freshly prepared NEM to a final concentration of 20-55 mM and incubate for 60 minutes at room temperature.

  • Quenching and Digestion: Follow steps 3-6 from Protocol 1.

Application in Signaling Pathway Analysis

Cysteine-reactive probes like this compound can be powerful tools for investigating signaling pathways that are regulated by changes in the redox state of cysteine residues. By selectively modifying accessible cysteines, researchers can identify proteins whose function is modulated by oxidative stress or other signaling events.

The following diagram illustrates a hypothetical signaling pathway where a cysteine-reactive probe could be used to identify downstream targets of a redox-sensitive kinase.

signaling_pathway cluster_upstream Upstream Signaling cluster_kinase Kinase Activation cluster_downstream Downstream Targets stimulus Oxidative Stress ros ROS Production stimulus->ros kinase Redox-Sensitive Kinase (RSK) ros->kinase Oxidizes Cys active_kinase Active RSK (Cys-SOH) kinase->active_kinase protein_a Protein A active_kinase->protein_a Phosphorylation protein_b Protein B active_kinase->protein_b Conformational Change mod_protein_a Modified Protein A (Alkylated Cys) protein_b->mod_protein_a Alkylation probe This compound Probe protein_b->probe Exposes Cys lc_ms LC-MS/MS mod_protein_a->lc_ms Identification by LC-MS/MS

Investigating a redox-sensitive signaling pathway.

In this hypothetical pathway, oxidative stress leads to the activation of a redox-sensitive kinase. This activation results in a conformational change in a downstream protein, exposing a previously inaccessible cysteine residue. Treatment with this compound would then specifically label this exposed cysteine, allowing for its identification by LC-MS/MS as a downstream target of the signaling cascade.

Conclusion

The selection of an appropriate alkylating agent is a critical step in any proteomics workflow aimed at identifying cysteine modifications. While this compound is a viable option, researchers must consider its potential for off-target modifications. Iodoacetamide remains a widely used and effective reagent with extensive documentation of its performance. Chloroacetamide presents a good alternative for reducing certain off-target modifications, but at the cost of increased methionine oxidation. N-ethylmaleimide offers another alternative with a different reactivity profile. By carefully considering the experimental goals and the information presented in this guide, researchers can make an informed decision to optimize the identification of this compound and other cysteine modification sites by LC-MS/MS.

References

A Comparative Guide to Alkylating Agents for Cysteine Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of cysteine residues is paramount in proteomics and drug development, playing a crucial role in understanding protein structure, function, and regulation. Cysteine's reactive thiol group makes it a key player in cellular signaling, enzymatic catalysis, and protein folding. Alkylating agents are indispensable tools for stabilizing these thiol groups, preventing their oxidation and disulfide bond formation, thereby enabling precise and reproducible quantification, primarily through mass spectrometry-based approaches. This guide provides an objective comparison of commonly used alkylating agents, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate reagent for their specific needs.

Performance Comparison of Cysteine Alkylating Agents

The choice of an alkylating agent can significantly impact the outcome of a proteomic study. The ideal reagent should exhibit high reactivity and specificity towards cysteine thiols, with minimal off-target modifications. The following table summarizes the key performance characteristics of several widely used alkylating agents.

Alkylating AgentAbbreviationMass Shift (Da)Optimal pHReaction TimeReaction TemperatureSpecificity & Off-Target Reactions
IodoacetamideIAM+57.027.5 - 8.5[1][2]15 - 60 min[3][4]Room Temperature to 37°C[5]High for Cys. Can react with Met, Lys, His, Asp, Glu, and N-terminus at higher pH, concentration, or temperature.[2][6][7]
Iodoacetic AcidIAA+58.00>7.0[8]~30 min[3]Room TemperatureSimilar to IAM, the negative charge can sometimes impede reaction at specific sites.[2]
N-EthylmaleimideNEM+125.056.5 - 7.5[1]1 - 15 min[9][10]Room TemperatureHigh for Cys. Can react with amines (Lys, N-terminus) and His at pH > 7.5.[1][9]
4-Vinylpyridine4-VP+105.067.5 - 8.0[8]90 - 120 min[11]Room TemperatureHigh for Cys. Can introduce a positive charge.[12]
ChloroacetamideCAA+57.02~8.0~30 minRoom TemperatureGenerally high for Cys, may cause less off-target alkylation than IAM but can increase methionine oxidation.
AcrylamideAA+71.04>8.0~60 minRoom TemperatureHigh for Cys. Can be a cost-effective alternative to stable isotope labeling.[13][14]

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate cysteine quantification. Below are standard protocols for in-solution alkylation using three common reagents.

Protocol 1: Cysteine Alkylation with Iodoacetamide (IAM)

This protocol is a standard procedure for preparing protein samples for mass spectrometry analysis.[3][4]

  • Protein Solubilization and Reduction:

    • Dissolve the protein sample in a buffer containing a denaturant, such as 8 M urea or 6 M guanidine hydrochloride, to unfold the protein and expose the cysteine residues. A common buffer is 100 mM Tris-HCl, pH 8.5.

    • Add a reducing agent, such as dithiothreitol (DTT) to a final concentration of 5-10 mM or tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 5 mM.

    • Incubate the mixture at 37-56°C for 30-60 minutes to reduce all disulfide bonds.

  • Alkylation:

    • Cool the sample to room temperature.

    • Add freshly prepared iodoacetamide solution in the same buffer to a final concentration of 15-55 mM. A 2 to 5-fold molar excess of IAM over the reducing agent is commonly used.

    • Incubate the reaction in the dark at room temperature for 30-45 minutes.

  • Quenching:

    • Quench the reaction by adding DTT to a final concentration of 5-10 mM to consume any unreacted iodoacetamide.

    • Incubate for 15 minutes at room temperature in the dark.

  • Sample Preparation for Mass Spectrometry:

    • Proceed with buffer exchange or protein precipitation to remove urea, guanidine hydrochloride, and excess reagents, followed by enzymatic digestion (e.g., with trypsin).

Protocol 2: Cysteine Alkylation with N-Ethylmaleimide (NEM)

This protocol is suitable for rapid and specific cysteine alkylation, particularly when minimizing off-target reactions is critical.[1][9]

  • Protein Solubilization and Reduction:

    • Follow the same procedure as for IAM to solubilize and reduce the protein sample. A buffer pH of 6.5-7.5 is optimal for NEM specificity.

  • Alkylation:

    • Cool the sample to room temperature.

    • Add freshly prepared NEM solution to a final concentration of 10-40 mM.

    • Incubate the reaction at room temperature for 5-15 minutes. Shorter reaction times and lower concentrations can improve specificity.[9][10]

  • Quenching:

    • Quench the reaction by adding a thiol-containing reagent like DTT or β-mercaptoethanol in excess.

  • Sample Preparation for Mass Spectrometry:

    • Proceed with sample clean-up and enzymatic digestion as described for the IAM protocol.

Protocol 3: Cysteine Alkylation with 4-Vinylpyridine (4-VP)

This protocol is often used when introducing a tag for specific detection methods or when analyzing proteins by Edman degradation.[8][11]

  • Protein Solubilization and Reduction:

    • Dissolve the protein in a denaturing buffer (e.g., 8 M urea, 0.1 M Tris-HCl, pH 7.5).

    • Add a reducing agent like β-mercaptoethanol to a 100-fold molar excess over the total disulfide bonds.

    • Incubate under nitrogen for 2-4 hours at room temperature.[11]

  • Alkylation:

    • Add 4-vinylpyridine in a 1:1 ratio with respect to the total sulfhydryl groups.

    • Incubate for 90-120 minutes at room temperature.[11]

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by lowering the pH to 3 with glacial acetic acid.

    • Remove excess reagents and denaturant by dialysis or buffer exchange.

    • Proceed with enzymatic digestion for mass spectrometry analysis.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of complex processes.

Experimental Workflow for Comparative Cysteine Alkylation

G cluster_prep Sample Preparation cluster_alkylation Alkylation (Parallel Reactions) cluster_downstream Downstream Processing ProteinSample Protein Sample DenatureReduce Denaturation & Reduction (Urea/GdnHCl, DTT/TCEP) ProteinSample->DenatureReduce IAM Iodoacetamide (IAM) DenatureReduce->IAM NEM N-Ethylmaleimide (NEM) DenatureReduce->NEM FourVP 4-Vinylpyridine (4-VP) DenatureReduce->FourVP Quench Quenching IAM->Quench NEM->Quench FourVP->Quench Digestion Enzymatic Digestion (e.g., Trypsin) Quench->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Data Data Analysis & Comparison LCMS->Data

Caption: Comparative workflow for cysteine alkylation.

Cysteine Redox Signaling in the MAPK Pathway

Reactive oxygen species (ROS) can modulate the activity of key proteins in signaling cascades like the Mitogen-Activated Protein Kinase (MAPK) pathway through the reversible oxidation of cysteine residues. This diagram illustrates a simplified representation of this process.

G cluster_stimulus Cellular Stress cluster_pathway MAPK Signaling Pathway cluster_regulation Redox Regulation ROS Reactive Oxygen Species (ROS) ASK1 ASK1 ROS->ASK1 Oxidizes Cys Trx_reduced Thioredoxin (Reduced) ROS->Trx_reduced Oxidizes MKK MKK4/7 ASK1->MKK Cys_mod Cysteine Oxidation (Disulfide Bond) JNK JNK MKK->JNK AP1 AP-1 JNK->AP1 GeneExpression Gene Expression (Inflammation, Apoptosis) AP1->GeneExpression Trx_reduced->ASK1 Inhibits Trx_oxidized Thioredoxin (Oxidized) Trx_oxidized->ASK1 Activates

Caption: Redox regulation of the ASK1-JNK signaling pathway.

Conclusion

The selection of an appropriate alkylating agent is a critical step in experimental design for accurate cysteine quantification. Iodoacetamide remains a widely used and effective reagent, though careful control of reaction conditions is necessary to minimize off-target effects. N-ethylmaleimide offers a faster and often more specific alternative, particularly at near-neutral pH. 4-Vinylpyridine provides a stable derivative suitable for various analytical techniques. The detailed protocols and comparative data presented in this guide are intended to empower researchers to make informed decisions, leading to more reliable and reproducible results in their proteomic and drug development endeavors.

References

A Comparative Guide to the Cross-Reactivity of 2-Bromoacetamide and N-ethylmaleimide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of chemical biology and drug development, the specific modification of proteins is a cornerstone technique for elucidating biological function and designing targeted therapeutics. Among the arsenal of reagents used for this purpose, those targeting the sulfhydryl group of cysteine residues are of paramount importance due to the unique reactivity of this amino acid. This guide provides an objective comparison of two widely used cysteine-reactive compounds: 2-Bromoacetamide and N-ethylmaleimide (NEM). By examining their reactivity, specificity, and the practical aspects of their use, this document aims to equip researchers with the knowledge to select the appropriate reagent for their experimental needs.

Executive Summary

Both this compound and N-ethylmaleimide are alkylating agents that primarily react with the nucleophilic thiol group of cysteine residues. However, they exhibit significant differences in their reaction kinetics, pH dependence, and propensity for off-target reactions. N-ethylmaleimide generally displays faster reaction rates with cysteines at neutral pH. In contrast, this compound's reactivity is more pronounced at a slightly higher pH, a property that can be exploited for differential labeling strategies. A key distinction lies in the stability of the resulting conjugates; the thioether bond formed by this compound is irreversible, whereas the adduct formed with N-ethylmaleimide can be unstable under certain conditions. Furthermore, N-ethylmaleimide is susceptible to hydrolysis, which can lead to undesired byproducts, while this compound offers the advantage of forming more homogenous reaction products.

Quantitative Comparison of Reactivity and Specificity

The following tables summarize the key quantitative parameters governing the reactions of this compound and N-ethylmaleimide with their primary target, cysteine, and major off-target residues.

ParameterThis compoundN-ethylmaleimideSource
Primary Target Cysteine (thiol group)Cysteine (thiol group)[1],[2]
Reaction Type Nucleophilic substitution (alkylation)Michael addition[1],[2]
Optimal pH for Cysteine Reaction ~8.0-9.06.5-7.5[3],[4]
Relative Reactivity with Cysteine Slightly less reactive than iodoacetamideGenerally faster than haloacetamides at neutral pH[5],[6]
Stability of Thioether Bond Stable and irreversibleCan be unstable, potential for retro-Michael addition[1]
Susceptibility to Hydrolysis LowHigh, especially at alkaline pH[1]

Table 1: General Reactivity Profile

Off-Target ResidueThis compound ReactivityN-ethylmaleimide ReactivityConditions Favoring Off-Target ReactionsSource
Lysine (ε-amino group) Possible at higher pHYes, at pH > 7.5Alkaline pH[7],[6]
Histidine (imidazole ring) PossibleYesNeutral to alkaline pH[6]
Methionine (thioether) Possible, especially with iodo-derivativesGenerally lowHigh reagent concentrations[8]
N-terminus (α-amino group) PossibleYesAlkaline pH[6]

Table 2: Off-Target Reactivity

Experimental Protocols

Protocol 1: Competitive Reactivity Assay to Determine Specificity

This protocol allows for the direct comparison of the reactivity of this compound and N-ethylmaleimide towards a target protein.

Materials:

  • Target protein with a known cysteine content

  • This compound solution (e.g., 100 mM in DMSO)

  • N-ethylmaleimide solution (e.g., 100 mM in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4 and pH 8.5

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution

  • Quenching solution (e.g., 1 M DTT or β-mercaptoethanol)

  • Spectrophotometer

Procedure:

  • Prepare solutions of the target protein in both pH 7.4 and pH 8.5 PBS.

  • To separate aliquots of the protein solution at each pH, add equimolar concentrations of either this compound or N-ethylmaleimide. A typical starting point is a 10-fold molar excess of the reagent over the protein's cysteine content.

  • Incubate the reactions at room temperature for varying time points (e.g., 5, 15, 30, 60 minutes).

  • At each time point, quench the reaction by adding a large excess of the quenching solution.

  • Determine the amount of remaining free thiol in each sample using the DTNB assay. Measure the absorbance at 412 nm.

  • A control reaction with no alkylating agent should be run in parallel to determine the initial free thiol concentration.

  • Calculate the percentage of modified cysteines for each reagent at each time point and pH. This will provide a direct comparison of their reaction rates and pH dependence.

Protocol 2: Identification of Off-Target Modifications using Mass Spectrometry

This protocol outlines a workflow to identify which amino acid residues, other than cysteine, are modified by this compound or N-ethylmaleimide.

Materials:

  • Target protein or cell lysate

  • This compound and N-ethylmaleimide

  • Denaturing buffer (e.g., 8 M urea)

  • Reducing agent (e.g., DTT)

  • Alkylation quenching solution (e.g., high concentration of free cysteine)

  • Trypsin

  • Liquid chromatography-mass spectrometry (LC-MS/MS) system

  • Proteomics data analysis software

Procedure:

  • Incubate the protein or cell lysate with a high concentration of either this compound or N-ethylmaleimide (e.g., 50-100 fold molar excess) for an extended period (e.g., 2 hours) to maximize the chance of off-target modifications.

  • Quench the reaction.

  • Denature, reduce, and then alkylate any remaining free cysteines with a different, heavy-isotope labeled alkylating agent (e.g., ¹³C-iodoacetamide) to differentiate them from the initial modifications.

  • Digest the protein sample with trypsin.

  • Analyze the resulting peptide mixture by LC-MS/MS.

  • Search the MS/MS data against the protein sequence database, allowing for variable modifications corresponding to the addition of the bromoacetamide or ethylmaleimide group on all potential amino acid residues (Lys, His, Met, etc.).

  • The identification of peptides with these modifications on residues other than cysteine will reveal the off-target reactivity profile of each reagent.

Visualizing the Impact: Signaling Pathways and Experimental Workflows

The specific inhibition of enzymes through the alkylation of active site cysteines is a common application for both this compound and N-ethylmaleimide. A prime example is the ubiquitin signaling pathway, where deubiquitinating enzymes (DUBs) play a crucial role in reversing protein ubiquitination. Many DUBs are cysteine proteases, making them susceptible to inhibition by these reagents.

Ubiquitin_Conjugation_Pathway cluster_conjugation Ubiquitination cluster_deconjugation Deubiquitination Ub Ubiquitin E1 E1 (Activating Enzyme) Ub->E1 ATP E2 E2 (Conjugating Enzyme) E1->E2 Ub E3 E3 (Ligase) E2->E3 Ub Target Target Protein E3->Target Ub_Target Ubiquitinated Protein E3->Ub_Target Ub DUB DUB (Deubiquitinase) Ub_Target->DUB DUB->Ub DUB->Target De-ubiquitination Inhibitor This compound or N-ethylmaleimide Inhibitor->DUB Inhibition

Caption: Inhibition of Deubiquitinating Enzymes (DUBs).

The diagram above illustrates the ubiquitin conjugation and deconjugation pathway. This compound and N-ethylmaleimide can act as inhibitors of DUBs by covalently modifying the active site cysteine, thereby preventing the removal of ubiquitin from target proteins.

To systematically compare the cross-reactivity of these two reagents, a well-defined experimental workflow is essential.

Cross_Reactivity_Workflow start Start: Protein Sample reagent1 Treat with This compound start->reagent1 reagent2 Treat with N-ethylmaleimide start->reagent2 control Control (No Reagent) start->control quench Quench Reaction reagent1->quench reagent2->quench control->quench digest Tryptic Digestion quench->digest lcms LC-MS/MS Analysis digest->lcms data Data Analysis: Identify Modified Peptides and Sites lcms->data compare Compare Reactivity and Specificity data->compare

Caption: Workflow for Cross-Reactivity Assessment.

This workflow outlines the key steps in a mass spectrometry-based experiment to compare the cross-reactivity of this compound and N-ethylmaleimide. By analyzing the modification patterns on proteins treated with each reagent, researchers can gain a comprehensive understanding of their respective specificities.

Conclusion

The choice between this compound and N-ethylmaleimide for cysteine modification is not straightforward and depends heavily on the specific experimental goals. N-ethylmaleimide offers the advantage of rapid reaction kinetics at physiological pH, making it suitable for applications where speed is critical. However, its potential for off-target reactivity and the instability of its adducts necessitate careful control of reaction conditions.

This compound, while slightly less reactive at neutral pH, provides a more stable and homogenous modification. Its pH-dependent reactivity can be leveraged for more controlled and specific labeling, particularly in differential labeling experiments. For studies requiring a permanent and highly specific modification, this compound often represents the more robust choice.

Ultimately, a thorough understanding of the chemical properties of both reagents, coupled with empirical testing using the protocols outlined in this guide, will enable researchers to make an informed decision and achieve reliable and reproducible results in their protein modification studies.

References

Safety Operating Guide

Proper Disposal of 2-Bromoacetamide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Key Safety and Disposal Information

Proper management and disposal of 2-bromoacetamide are critical for ensuring laboratory safety and environmental protection. This potent compound is classified as hazardous waste and requires careful handling throughout its lifecycle, from use to final disposal. Researchers, scientists, and drug development professionals must adhere to strict protocols to mitigate risks.[1] This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound.

Summary of Hazards and Classification

All personnel handling this compound should be thoroughly familiar with its hazard profile. The compound is toxic if swallowed and can cause severe skin burns and eye damage.[2] Always consult the Safety Data Sheet (SDS) before working with this chemical.

Hazard ClassificationDescriptionCitation
Acute Oral Toxicity Category 3: Toxic if swallowed.
Skin Corrosion/Irritation Category 1B: Causes severe skin burns.
Serious Eye Damage/Irritation Category 1: Causes serious eye damage.
UN Number UN2923[1]
Proper Shipping Name Corrosive solid, toxic, n.o.s. (this compound)[1]
Transport Hazard Class 8 (Corrosive), Subsidiary Hazard 6.1 (Toxic)[1]

Procedural Workflow for Disposal

The following diagram outlines the logical steps for the proper disposal of this compound, from initial waste generation to final collection.

G cluster_0 Step 1: In-Lab Waste Handling cluster_1 Step 2: Chemical Neutralization (for aqueous solutions) cluster_2 Step 3: Final Packaging and Disposal A Generated this compound Waste (Solid, Solutions, Contaminated Items) B Segregate into a Designated, Labeled, Halogenated Waste Container A->B  Immediate Action C Prepare Sodium Bicarbonate Solution B->C  Proceed to Neutralization  (if applicable) F Transfer Neutralized Solution or Solid Waste to Hazardous Waste Container B->F  For solid waste or  non-aqueous solutions D Slowly Add Waste to Bicarbonate (Monitor for Off-Gassing) C->D E Verify Neutral pH (6-8) D->E E->F G Complete Hazardous Waste Tag F->G H Store in Designated Waste Area G->H I Arrange for Pickup by Certified Waste Disposal Service H->I

Caption: Disposal workflow for this compound.

Detailed Disposal Protocol

This protocol provides step-by-step guidance for the safe handling and disposal of this compound waste.

Part 1: Immediate Handling and Segregation
  • Personal Protective Equipment (PPE): Before handling any waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves (inspect before use), safety goggles, a face shield, and a lab coat.[2][3]

  • Waste Segregation:

    • All waste containing this compound, including unreacted material, contaminated labware (e.g., pipette tips, vials), and cleaning materials, must be treated as hazardous waste.[1]

    • Collect this waste in a designated, properly sealed, and clearly labeled waste container. The container should be made of compatible material (e.g., polyethylene).

    • Crucially, keep halogenated waste, such as this compound, separate from non-halogenated chemical waste to ensure proper disposal processing.[4]

    • Do not mix this compound waste with other incompatible waste streams.[3][5]

Part 2: Chemical Neutralization Protocol (for Aqueous Waste)

For dilute aqueous solutions of this compound, a neutralization step can be performed to reduce its reactivity before final disposal. This procedure should be carried out in a chemical fume hood.

  • Prepare Neutralizing Agent: Prepare a saturated solution of sodium bicarbonate (baking soda) in water.

  • Neutralization Procedure:

    • Place the sodium bicarbonate solution in a large beaker or flask to accommodate potential foaming or gas evolution.

    • Slowly and in small portions, add the aqueous this compound waste to the sodium bicarbonate solution with stirring.

    • Be cautious of potential off-gassing (carbon dioxide).

  • pH Verification: After the addition is complete and any reaction has subsided, test the pH of the solution using pH paper or a calibrated pH meter. The target pH should be between 6.0 and 8.0. If the solution is still acidic, add more sodium bicarbonate solution until the target pH is reached.

  • Final Collection: Once neutralized, this solution must still be disposed of as hazardous chemical waste. Transfer the neutralized solution to your designated halogenated waste container.

Disclaimer: This neutralization procedure is intended to reduce the reactivity of the waste. The resulting solution is still considered hazardous and must be disposed of through a certified hazardous waste management service.

Part 3: Final Disposal Procedures
  • Container Management:

    • Never fill a waste container more than three-quarters full to allow for vapor expansion and prevent spills.[4]

    • Keep the waste container securely closed when not in use.[6]

  • Labeling: Attach a completed hazardous waste tag to the container. The tag must include:

    • The full chemical name: "Waste this compound".

    • All other components of the waste mixture.

    • The accumulation start date.

    • The responsible Principal Investigator (PI) or manager and contact information.

  • Storage: Store the sealed and labeled waste container in a designated, secure, and well-ventilated waste accumulation area, away from incompatible materials.[6]

  • Disposal:

    • Dispose of the waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[2]

    • Do not under any circumstances pour this compound waste down the drain or dispose of it in regular trash.[1]

    • Contaminated packaging should also be disposed of as hazardous waste.[1]

References

Personal protective equipment for handling 2-Bromoacetamide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety protocols and logistical information for the handling and disposal of 2-Bromoacetamide, tailored for researchers, scientists, and professionals in drug development.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous chemical that is toxic if swallowed and causes severe skin burns and eye damage.[1][2][3] It can also cause irritation to the respiratory tract.[4] Adherence to strict safety protocols is mandatory.

Quantitative Data Summary

PropertyValueSource
Molecular FormulaC2H4BrNO[2]
Molecular Weight137.96 g/mol [2]
AppearanceWhite to off-white powder/solid[1][4]
Melting Point88 - 91 °C[1]
Hazard Class6.1 (Toxic)[1]
Packing GroupII[1]

Recommended Personal Protective Equipment (PPE)

Body PartPPE RecommendationRationaleCitations
Eyes/Face Chemical safety goggles and a face shield.To protect against dust particles and chemical splashes that can cause severe eye damage.[3][4][5][6]
Skin Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or protective clothing.To prevent skin contact, which can cause severe burns.[1][3][4][6]
Respiratory A NIOSH/MSHA or European Standard EN 149 approved respirator. A type P3 (EN 143) respirator cartridge is recommended.To protect against inhalation of dust, which is harmful and can cause respiratory irritation.[3][4][5][6]

Step-by-Step Handling and Operational Plan

Preparation and Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is required.[1][6][7]

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[4][6]

  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.

  • Personnel Training: All personnel handling the substance must be trained on its hazards and the proper handling and emergency procedures.

Handling Procedure:

  • Don PPE: Before handling, put on all required personal protective equipment as detailed in the table above.

  • Minimize Dust: Handle the solid carefully to minimize the generation of dust.[4]

  • Avoid Contact: Do not allow the chemical to come into contact with eyes, skin, or clothing.[4][7]

  • Prohibited Actions: Do not eat, drink, or smoke in the area where this compound is being handled.[1]

  • Weighing: If weighing the powder, do so within the fume hood or in a ventilated balance enclosure.

  • Storage: Keep the container tightly closed when not in use.[4] Store in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4][6] The storage area should be locked.[1]

Post-Handling:

  • Decontamination: Decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • Hand Washing: Wash hands and any exposed skin thoroughly with soap and water after handling.[1][4]

  • Clothing: Contaminated clothing should be removed carefully and washed before reuse.[1][4]

Emergency and First Aid Procedures

In case of exposure, immediate action is critical.

Exposure RouteFirst Aid MeasuresCitations
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.[1][4]
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin with large amounts of water for at least 15 minutes. Seek immediate medical attention.[1][4]
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[1][4]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][4]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all this compound waste, including empty containers and contaminated materials (e.g., gloves, wipes), in a designated, properly labeled, and sealed hazardous waste container.

  • Spill Cleanup: In the event of a spill, wear full PPE. Carefully sweep or vacuum up the spilled material and place it into a suitable container for disposal.[3][4] Avoid generating dust.[4]

  • Disposal: Dispose of the hazardous waste through an approved and licensed waste disposal company.[1][7] Adhere to all local, state, and federal regulations for hazardous waste disposal.

Safe Handling Workflow

G cluster_prep 1. Preparation cluster_handling 2. Handling (in Chemical Fume Hood) cluster_post 3. Post-Handling & Cleanup cluster_disposal 4. Waste Disposal cluster_emergency Emergency Protocol prep1 Review SDS prep2 Verify Emergency Equipment (Eyewash, Safety Shower) prep1->prep2 prep3 Don Required PPE prep2->prep3 handle1 Minimize Dust Generation prep3->handle1 Proceed to Handling handle2 Perform Experimental Work handle1->handle2 handle3 Keep Container Closed When Not in Use handle2->handle3 emergency Exposure Event handle2->emergency If Exposure Occurs post1 Decontaminate Work Area & Equipment handle3->post1 Complete Handling post2 Properly Store or Dispose of Chemical post1->post2 post3 Remove PPE post2->post3 disp1 Collect Waste in Labeled Hazardous Waste Container post2->disp1 Waste Generated post4 Wash Hands Thoroughly post3->post4 disp2 Arrange for Licensed Disposal disp1->disp2 first_aid Administer First Aid emergency->first_aid medical Seek Immediate Medical Attention first_aid->medical

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromoacetamide
Reactant of Route 2
Reactant of Route 2
2-Bromoacetamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.